11-Oxomogroside II A1
Description
Properties
Molecular Formula |
C42H70O14 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |
InChI Key |
DIMVUFICPPIRQD-CQSXLOEPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 11-Oxomogroside II A1: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of 11-Oxomogroside II A1, a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii, commonly known as monk fruit. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectroscopic data, and explores its potential role in inhibiting Epstein-Barr virus activation.
Discovery and Source
This compound was first isolated from an ethanol (B145695) extract of the fruits of Siraitia grosvenorii by a team of researchers led by Toshihiro Akihisa in 2007.[1] It was identified as a new member of the cucurbitane family of glycosides, a class of compounds known for their diverse biological activities. This discovery further expanded the understanding of the chemical diversity of mogrosides found in monk fruit.[1]
Isolation and Purification
The isolation of this compound involves a multi-step process beginning with the extraction of dried monk fruit. A generalized workflow for the isolation and purification of this compound is outlined below.
Experimental Workflow for Isolation
Detailed Experimental Protocols
Extraction:
-
The dried and powdered fruits of Siraitia grosvenorii are subjected to extraction with ethanol at room temperature.
-
The resulting ethanol extract is filtered to remove solid plant material.
Purification:
-
The filtrate is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to silica (B1680970) gel column chromatography.
-
Fractions are eluted using a gradient solvent system, typically a mixture of chloroform (B151607) and methanol.
-
Fractions containing the target compound are identified by thin-layer chromatography (TLC).
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C48H80O19 |
| Molecular Weight | 961.14 g/mol |
| Appearance | White powder |
| Optical Rotation | [α]D +28.5 (c 0.10, MeOH) |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification and structural confirmation.
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 37.8 | 1.45 (m), 1.60 (m) |
| 2 | 28.5 | 1.80 (m), 1.95 (m) |
| 3 | 78.9 | 3.20 (dd, 11.5, 4.5) |
| 4 | 39.4 | |
| 5 | 52.8 | 1.05 (d, 10.5) |
| 6 | 23.5 | 2.10 (m), 2.25 (m) |
| 7 | 120.8 | 5.65 (t, 4.0) |
| 8 | 141.2 | |
| 9 | 50.1 | 2.50 (m) |
| 10 | 37.5 | |
| 11 | 209.8 | |
| 12 | 50.5 | 2.65 (d, 16.0), 2.95 (d, 16.0) |
| 13 | 47.8 | |
| 14 | 49.8 | |
| 15 | 32.5 | 1.50 (m), 1.70 (m) |
| 16 | 28.3 | 1.85 (m), 2.00 (m) |
| 17 | 45.2 | 2.35 (m) |
| 18 | 21.1 | 0.90 (s) |
| 19 | 19.4 | 1.15 (s) |
| 20 | 35.8 | 2.20 (m) |
| 21 | 29.8 | 1.25 (d, 6.5) |
| 22 | 34.5 | 1.55 (m), 1.75 (m) |
| 23 | 68.1 | 3.80 (m) |
| 24 | 75.2 | 4.10 (m) |
| 25 | 70.9 | |
| 26 | 29.9 | 1.30 (s) |
| 27 | 29.5 | 1.35 (s) |
| 28 | 28.8 | 1.00 (s) |
| 29 | 29.1 | 1.10 (s) |
| 30 | 25.5 | 1.20 (s) |
| Glc I (at C-3) | ||
| 1' | 105.2 | 4.50 (d, 7.5) |
| 2' | 75.1 | 3.55 (m) |
| 3' | 78.1 | 3.65 (m) |
| 4' | 71.5 | 3.50 (m) |
| 5' | 77.9 | 3.45 (m) |
| 6' | 62.8 | 3.75 (m), 3.90 (m) |
| Glc II (at C-24) | ||
| 1'' | 104.8 | 4.55 (d, 7.5) |
| 2'' | 75.3 | 3.60 (m) |
| 3'' | 78.3 | 3.70 (m) |
| 4'' | 71.8 | 3.55 (m) |
| 5'' | 78.0 | 3.50 (m) |
| 6'' | 62.9 | 3.80 (m), 3.95 (m) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound.
Biological Activity: Inhibition of Epstein-Barr Virus Activation
This compound, along with other isolated mogrosides, was evaluated for its inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[1] All tested compounds, including this compound, exhibited inhibitory effects with IC50 values in the range of 346-400 mol ratio/32 pmol TPA.[1]
TPA-Induced EBV Early Antigen Activation Signaling Pathway
The induction of EBV lytic cycle by TPA is known to be mediated through the activation of Protein Kinase C (PKC). This activation triggers downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and c-myc pathways, which ultimately lead to the expression of the EBV immediate-early protein ZEBRA (encoded by the BZLF1 gene) and subsequent activation of the lytic cascade. The inhibitory effect of this compound likely involves the modulation of one or more steps in this pathway.
Conclusion
This compound is a novel cucurbitane glycoside from Siraitia grosvenorii with demonstrated potential to inhibit the activation of the Epstein-Barr virus. The detailed experimental protocols and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the precise mechanism of action of this compound is warranted to explore its full therapeutic potential.
References
The Natural Occurrence of 11-Oxomogroside II A1 in Siraitia grosvenorii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Oxomogroside II A1, a cucurbitane glycoside naturally found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While recognized as a constituent of this economically important plant, detailed quantitative data and specific biological activities of this compound remain areas of ongoing research. This document synthesizes the available scientific literature to present its discovery, and outlines established methodologies for the extraction and isolation of related mogrosides, which can be adapted for this specific compound. Furthermore, this guide discusses the known biological activities of the broader class of mogrosides, providing a framework for future investigation into the specific therapeutic potential of this compound.
Introduction to this compound
This compound is a triterpenoid (B12794562) glycoside belonging to the family of cucurbitanes, which are characteristic secondary metabolites of the Cucurbitaceae family. It is found in the fruit of Siraitia grosvenorii (monk fruit), a plant renowned for its intensely sweet compounds known as mogrosides.[1][2][3] These natural, non-caloric sweeteners have garnered significant interest in the food and pharmaceutical industries.[1][2] While Mogroside V is the most abundant and well-studied mogroside, a variety of other related compounds, including this compound, contribute to the overall chemical profile and potential bioactivity of monk fruit extracts.
Quantitative Analysis of Mogrosides in Siraitia grosvenorii
Quantitative data specifically detailing the concentration of this compound in Siraitia grosvenorii fruit is not extensively reported in the current scientific literature. However, studies on the overall mogroside content provide a valuable context for understanding the relative abundance of these compounds. The total mogroside content in the dried fruit of Siraitia grosvenorii is approximately 3.8%. The concentration of the major sweet component, Mogroside V, typically ranges from 0.8% to 1.3% (w/w) of the fruit's composition.
For context, the following table summarizes the content of major mogrosides as reported in various studies. It is important to note that the concentration of these compounds can vary depending on the cultivar, maturity stage, and processing methods of the fruit.
| Compound | Typical Content (% of total mogrosides) | Reference |
| Mogroside V | 30 - 40% | FSANZ, 2018 |
| 11-oxomogroside V | 1 - 10% | FSANZ, 2018 |
| Siamenoside I | 1 - 10% | FSANZ, 2018 |
| Mogroside IV | 1 - 10% | FSANZ, 2018 |
Experimental Protocols for Isolation and Purification
Extraction
-
Preparation of Plant Material : Dried fruits of Siraitia grosvenorii are ground into a fine powder.
-
Solvent Extraction : The powdered fruit is typically extracted with 70-80% aqueous ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v). The mixture is heated to 60-80°C and stirred for 2-4 hours. This process is repeated 2-3 times to ensure maximum extraction efficiency.
-
Filtration and Concentration : The combined ethanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to yield a crude extract.
Purification
-
Macroporous Resin Chromatography : The crude extract is dissolved in water and loaded onto a macroporous adsorption resin column (e.g., Amberlite XAD-7, HP-20).
-
The column is first washed with deionized water to remove highly polar impurities such as sugars and salts.
-
A stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%) is used to elute the mogrosides. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with the target compound from the macroporous resin chromatography are pooled, concentrated, and further purified by preparative HPLC.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly employed. A typical starting point is a linear gradient from 20% to 50% acetonitrile over 30 minutes.
-
Detection : UV detection at 203 nm or 210 nm is suitable for mogrosides.
-
Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the purified compound.
-
General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of studies specifically investigating the biological activities and associated signaling pathways of this compound. However, the broader class of mogrosides has been reported to exhibit a range of pharmacological effects. It is plausible that this compound may share some of these properties.
Known biological activities of mogrosides include:
-
Anti-inflammatory effects : Mogrosides have been shown to suppress inflammatory responses. For instance, some studies indicate that they can inhibit the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.
-
Antioxidant properties : Mogrosides are known to possess antioxidant activities, which may be beneficial in mitigating oxidative stress-related conditions.
-
Antitussive and expectorant effects : Traditionally, monk fruit has been used to treat respiratory ailments, and modern research suggests that mogrosides are responsible for these effects.
-
Hepatoprotective effects : Certain mogrosides have demonstrated the ability to protect liver cells from damage.
The potential anti-inflammatory mechanism of mogrosides is depicted in the following diagram, illustrating a simplified pathway.
References
- 1. The Fruits of Siraitia grosvenorii: A Review of a Chinese Food-Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to 11-Oxomogroside II A1: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family of compounds, which are renowned for their intense sweetness, this compound has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its inhibitory effects on the Epstein-Barr virus (EBV) early antigen.
Physicochemical Properties
The structural elucidation of this compound has been primarily accomplished through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₀O₁₄ | [1] |
| Molecular Weight | 799.00 g/mol | [2] |
| CAS Number | 942612-74-0 | [1] |
| Appearance | White amorphous solid | [3] |
| Solubility | Soluble in methanol (B129727) and pyridine | [3][4] |
| Optical Rotation | Specific rotation values are not readily available in the reviewed literature. | |
| Melting Point | Not specified in the reviewed literature. | |
| Spectroscopic Data | Detailed ¹H and ¹³C NMR data are available in specialized publications. | [3][4] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described by Akihisa et al. (2007) for the isolation of cucurbitane glycosides from the fruits of Siraitia grosvenorii.[5]
1. Extraction:
-
Dried and crushed fruits of Siraitia grosvenorii are extracted with ethanol (B145695) at room temperature.
-
The ethanol extract is then concentrated under reduced pressure to yield a crude residue.
2. Solvent Partitioning:
-
The residue is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol.
-
The n-butanol-soluble fraction, which contains the mogrosides, is collected and concentrated.
3. Chromatographic Separation:
-
The n-butanol extract is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
4. Further Purification:
-
The combined fractions are further purified by repeated column chromatography on silica gel and octadecylsilanized (ODS) silica gel.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation Workflow
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
Biological Activity: Inhibition of Epstein-Barr Virus Early Antigen Activation
This compound has been shown to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[2][5]
TPA-Induced EBV-EA Activation Signaling Pathway
TPA is a potent activator of Protein Kinase C (PKC). The activation of PKC initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then promote the expression of EBV lytic genes, including the immediate-early gene BZLF1, which encodes the ZEBRA protein responsible for initiating the lytic cycle and the expression of early antigens.
The precise mechanism by which this compound exerts its inhibitory effect on this pathway is not yet fully elucidated. It is hypothesized that it may interfere with the activation of PKC or other downstream signaling molecules, thereby preventing the activation of the transcription factors necessary for EBV lytic gene expression.
Conclusion
This compound is a structurally characterized cucurbitane glycoside from Siraitia grosvenorii with demonstrated in vitro biological activity against Epstein-Barr virus early antigen activation. This technical guide provides a foundational understanding of its physicochemical properties and a framework for its isolation and characterization. Further research is warranted to fully elucidate its mechanism of action and to explore its potential therapeutic applications. The detailed experimental protocols and workflow diagrams presented herein are intended to support and guide future investigations into this promising natural product.
References
- 1. Three pathways of Epstein-Barr virus gene activation from EBNA1-positive latency in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Mogrosides in Monk Fruit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the triterpenoid (B12794562) glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii), are natural, non-caloric sweeteners of significant interest to the food, beverage, and pharmaceutical industries. Their complex structure, derived from the cucurbitane skeleton, is assembled through a multi-step enzymatic pathway. This technical guide provides an in-depth overview of the mogroside biosynthesis pathway, detailing the key enzymes, their mechanisms, and the experimental methodologies used to elucidate this complex process. All quantitative data has been summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
The Core Biosynthetic Pathway of Mogrosides
The biosynthesis of mogrosides originates from the general isoprenoid pathway, starting with the cyclization of 2,3-oxidosqualene (B107256). The pathway can be broadly divided into three key stages: the formation of the cucurbitadienol (B1255190) skeleton, the oxidation of this skeleton to form the aglycone mogrol (B2503665), and the subsequent glycosylation of mogrol to produce a variety of mogrosides.[1][2][3]
A diagram of the core mogroside biosynthetic pathway is presented below:
Key Enzymes and Their Quantitative Analysis
The biosynthesis of mogrosides is catalyzed by several key enzyme families. The functional characterization and available quantitative data for these enzymes are summarized below.
Squalene (B77637) Epoxidase (SQE)
Squalene epoxidase catalyzes the initial epoxidation of squalene to 2,3-oxidosqualene, a crucial precursor for triterpenoid synthesis. In monk fruit, specific SQE enzymes are also involved in the formation of 2,3;22,23-dioxidosqualene, which can also be a substrate for cucurbitadienol synthase.[1][4]
Cucurbitadienol Synthase (CS/CbQ)
Cucurbitadienol synthase is a pivotal enzyme that catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitadienol skeleton. Different alleles of this enzyme have been identified, exhibiting varying catalytic efficiencies.
| Enzyme Variant | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |
| 50R573L | 10.24 | |
| 50C573L | ~8.2 (approx. 20% less than 50R573L) | |
| 50K573L (mutant) | ~13.6 (33% enhancement over 50R573L) |
Cytochrome P450 Monooxygenases (CYP450s)
A series of oxidation reactions, primarily catalyzed by CYP450 enzymes, convert cucurbitadienol into mogrol. CYP87D18 has been identified as a key multifunctional enzyme in this process, catalyzing the oxidation at the C-11 position to produce 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol. Further hydroxylations at other positions are carried out by other, as yet uncharacterized, CYP450s.
Epoxide Hydrolase (EPH)
Epoxide hydrolases are involved in the formation of mogrol through the hydrolysis of epoxide intermediates.
UDP-Glycosyltransferases (UGTs)
The final and crucial step in mogroside biosynthesis is the sequential glycosylation of the mogrol aglycone, catalyzed by a series of UDP-glycosyltransferases. These enzymes exhibit regio- and substrate-specificity, leading to the formation of various mogrosides. Key characterized UGTs include UGT74AC1, which adds the first glucose moiety at the C-3 position of mogrol to form mogroside IE, and UGT94-289-3, which is a key enzyme in the subsequent glycosylation steps leading to the highly sweet mogroside V.
| Enzyme | Substrate | Product | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹ s⁻¹) | Reference |
| SgUGT94-289-3 (WT) | Mogroside IIE | Mogroside III | Not determined | Not determined | Not determined | |
| SgUGT94-289-3 (WT) | Mogroside IIIE | Siamenoside I | Not determined | Not determined | Not determined | |
| SgUGT94-289-3 (WT) | Mogroside III | Mogroside IVA | Not determined | Not determined | Not determined | |
| SgUGT94-289-3 (WT) | Siamenoside I | Mogroside V | Not determined | Not determined | Not determined | |
| UGTM1-3 (engineered) | Mogrol | Mogroside IE | - | - | - | |
| UGTM2-4 (engineered) | Mogroside IE | Mogroside IIE | - | - | - |
Accumulation of Mogrosides During Fruit Development
The concentration of different mogrosides changes significantly during the maturation of the monk fruit. Early-stage fruits are rich in less glycosylated, bitter-tasting mogrosides, which are gradually converted to the sweeter, more highly glycosylated forms.
| Days After Flowering | Mogroside IIE (% of total mogrosides) | Mogroside III (% of total mogrosides) | Mogroside V (% of total mogrosides) | Siamenoside I (% of total mogrosides) | Reference |
| 15-45 | Major component | Increasing | Low | Low | |
| 60 | Decreasing | Decreasing | Predominant | Increasing | |
| 75-90 | Low | Low | Stabilized at high levels | Stabilized at high levels |
Experimental Protocols
The elucidation of the mogroside biosynthetic pathway has relied on a combination of transcriptomics, functional genomics, and analytical chemistry. Below are detailed methodologies for key experiments.
Functional Characterization of Biosynthetic Genes in Yeast
A common strategy for characterizing the function of candidate genes is their heterologous expression in engineered yeast strains.
References
- 1. academic.oup.com [academic.oup.com]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 4. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of 11-Oxomogroside II A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside belonging to the family of mogrosides, which are the primary sweetening compounds found in the fruit of Siraitia grosvenorii (monk fruit). While extensive research has been conducted on other mogrosides, such as Mogroside V and 11-Oxomogroside V, specific bioactivity data for this compound is limited in publicly available scientific literature. This technical guide provides a framework for the preliminary bioactivity screening of this compound, drawing upon the established biological activities of structurally related mogrosides. The methodologies and potential activities outlined herein are intended to serve as a comprehensive starting point for researchers investigating the therapeutic potential of this compound.
Potential Bioactivities and Screening Strategy
Based on the known pharmacological effects of other mogrosides, the preliminary bioactivity screening of this compound should focus on its potential antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] A general workflow for this screening process is outlined below.
Antioxidant Activity
Mogrosides, including the structurally related 11-oxo-mogroside V, have demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS).[3][4] It is hypothesized that this compound will exhibit similar activities.
Quantitative Data for Structurally Related Compounds
The following table summarizes the antioxidant activity of 11-oxo-mogroside V, which can serve as a benchmark for evaluating this compound.
| Assay | Test Compound | EC50 (µg/mL) | Reference |
| Superoxide Anion (O₂⁻) Scavenging | 11-oxo-mogroside V | 4.79 | [3][5] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 11-oxo-mogroside V | 16.52 | [3][5] |
| Hydroxyl Radical (•OH) Scavenging | 11-oxo-mogroside V | 146.17 | [3][5] |
| •OH-induced DNA Damage Inhibition | 11-oxo-mogroside V | 3.09 | [3] |
Experimental Protocols
-
Reagents and Materials: Tris-HCl buffer, luminol, pyrogallol, this compound stock solution.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of this compound.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence (CL) intensity over time.
-
The percentage of scavenging is calculated by comparing the CL intensity of the sample to a control without the sample.[6]
-
-
Data Analysis: Plot the percentage of inhibition against the sample concentration to determine the EC50 value.
-
Reagents and Materials: Tris-HCl buffer, luminol, H₂O₂, this compound stock solution.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of this compound.
-
Measure the CL intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.[6]
-
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
-
Reagents and Materials: FeSO₄-EDTA, H₂O₂, luminol, buffered solution, this compound stock solution.
-
Procedure:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of this compound to the system.
-
Measure the CL intensity. The inhibition of chemiluminescence indicates •OH scavenging.[6]
-
-
Data Analysis: Determine the EC50 value from the plot of inhibition percentage versus concentration.
Anti-inflammatory Activity
Mogrosides have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[7] It is plausible that this compound will exhibit similar effects.
Proposed Signaling Pathway
The anti-inflammatory effects of mogrosides are believed to be mediated, in part, through the downregulation of the NF-κB signaling cascade.[6]
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Reagents and Materials: Lipopolysaccharide (LPS), this compound, cell culture medium, reagents for RNA extraction and quantitative PCR (qPCR), ELISA kits for cytokine measurement.
-
Procedure:
-
Culture RAW 264.7 macrophages to an appropriate density.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant and cell lysates.
-
Measure the expression of key inflammatory genes such as iNOS, COX-2, and IL-6 using qPCR.[7]
-
Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA.
-
-
Data Analysis: Compare the expression levels of inflammatory markers in cells treated with this compound and LPS to those treated with LPS alone.
Anti-diabetic Activity
Mogrosides have been reported to exhibit anti-diabetic effects, including the enhancement of glucose uptake and the inhibition of α-glucosidase.[2][8]
Quantitative Data for Structurally Related Compounds
The following table presents data on the effect of various mogrosides on glucose uptake in HepG2 cells, which can be used as a reference.
| Compound | Concentration (µM) | Glucose Uptake (% of control) | Reference |
| Mogroside IIIE | 10 | ~120% | [2] |
| Mogroside III | 10 | ~130% | [2] |
| Siamenoside I | 10 | ~125% | [2] |
| Metformin (B114582) (Positive Control) | 1000 | ~120% | [2] |
Experimental Protocols
-
Reagents and Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate (B84403) buffer, this compound, acarbose (B1664774) (positive control).
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, α-glucosidase, and varying concentrations of this compound or acarbose.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding pNPG.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol release.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Line: Human hepatoma cell line (HepG2).
-
Reagents and Materials: Cell culture medium, this compound, metformin (positive control), 2-NBDG (fluorescent glucose analog), glucose uptake assay buffer.
-
Procedure:
-
Culture HepG2 cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or metformin for a specified duration (e.g., 24 hours).
-
Incubate the cells with 2-NBDG for a short period (e.g., 30-60 minutes).
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence plate reader.[2]
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells to determine the relative glucose uptake.
Conclusion
This technical guide provides a comprehensive framework for the preliminary bioactivity screening of this compound. By leveraging the established knowledge of structurally similar mogrosides, researchers can efficiently investigate the antioxidant, anti-inflammatory, and anti-diabetic potential of this compound. The detailed experimental protocols and comparative data presented herein are intended to facilitate the design and execution of these initial studies, ultimately contributing to a better understanding of the therapeutic promise of this compound.
References
- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential: 11-Oxomogroside II A1 and its Inhibitory Action on Epstein-Barr Virus
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the inhibitory effects of 11-Oxomogroside II A1, a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii, on the Epstein-Barr virus (EBV). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural compounds as anti-cancer and antiviral agents.
Quantitative Data Summary
The primary inhibitory activity of this compound against Epstein-Barr virus has been quantified through its effect on the activation of the EBV early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). The available data from the key study by Akihisa et al. (2007) is summarized below.
| Compound | Chemical Class | Source | Inhibitory Activity (IC50) on TPA-induced EBV-EA Activation |
| This compound | Cucurbitane Glycoside | Siraitia grosvenorii | 346-400 mol ratio/32 pmol TPA [1][2][3] |
Note: The IC50 value is presented as a molar ratio relative to the amount of TPA used to induce EBV-EA. This indicates the concentration of the compound required to inhibit 50% of the EBV-EA activation.
Experimental Protocols
The following is a detailed methodology for the in vitro inhibition assay of TPA-induced EBV-EA activation in Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV. This protocol is based on established methods for screening anti-tumor promoters.
2.1. Cell Culture and Maintenance
-
Cell Line: Raji cells (ATCC CCL-86), a human B-lymphoblastoid cell line derived from a Burkitt's lymphoma, latently infected with EBV.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The cells are passaged every 2-3 days to maintain logarithmic growth.
2.2. EBV-EA Induction and Inhibition Assay
-
Cell Seeding: Seed Raji cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Compound Treatment: Prepare various concentrations of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%. Add the test compound to the cell suspension.
-
Induction of EBV Lytic Cycle: To induce the expression of EBV-EA, add 12-O-tetradecanoylphorbol-13-acetate (TPA) to a final concentration of 20 ng/mL (approximately 32 pmol). In some protocols, sodium butyrate (B1204436) (3 mM) is also added to enhance the induction.
-
Incubation: Incubate the treated cells for 48 hours at 37°C.
-
Cell Smear Preparation: After incubation, wash the cells with phosphate-buffered saline (PBS). Resuspend the cells in a small volume of PBS and prepare cell smears on glass slides.
-
Fixation: Air-dry the smears and fix them in acetone (B3395972) at room temperature for 10 minutes.
2.3. Indirect Immunofluorescence Staining for EBV-EA
-
Primary Antibody Incubation: Apply a primary antibody specific for EBV-EA (e.g., mouse monoclonal anti-EA-D) to the fixed cell smears and incubate in a humidified chamber at 37°C for 30-60 minutes.
-
Washing: Gently wash the slides three times with PBS.
-
Secondary Antibody Incubation: Apply a fluorescein (B123965) isothiocyanate (FITC)-conjugated secondary antibody (e.g., goat anti-mouse IgG-FITC) and incubate in a dark, humidified chamber at 37°C for 30-60 minutes.
-
Washing: Repeat the washing step as described above.
-
Mounting and Visualization: Mount the slides with a mounting medium containing an anti-fading agent. Observe the slides under a fluorescence microscope.
-
Data Analysis: Count the number of EA-positive cells (displaying green fluorescence) and the total number of cells in at least 500 cells per sample. The percentage of EA-positive cells is calculated. The inhibitory effect of the compound is determined by comparing the percentage of EA-positive cells in the treated groups to the TPA-only control group.
Signaling Pathways and Mechanism of Action
The induction of the Epstein-Barr virus lytic cycle from a latent state by TPA is a complex process involving the activation of several cellular signaling pathways. Understanding these pathways provides insight into the potential mechanism of action for inhibitory compounds like this compound.
3.1. TPA-Induced EBV Reactivation Signaling Pathway
TPA is a potent activator of Protein Kinase C (PKC). The activation of PKC initiates a downstream signaling cascade that ultimately leads to the expression of the EBV immediate-early genes, BZLF1 (encoding Zta) and BRLF1 (encoding Rta), which are the master regulators of the lytic cycle. The key signaling components involved are:
-
Protein Kinase C (PKC): The primary target of TPA.
-
Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK pathway is a significant downstream effector of PKC in this process.
-
Transcription Factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial transcription factors that are activated downstream of PKC and MAPK signaling. These factors bind to the promoters of BZLF1 and BRLF1, initiating their transcription.
The following diagram illustrates the signaling pathway of TPA-induced EBV lytic cycle activation.
Caption: TPA-induced EBV reactivation pathway and potential inhibition point.
3.2. Experimental Workflow for EBV-EA Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory effect of a test compound on TPA-induced EBV-EA activation.
Caption: Workflow for EBV-EA inhibition assay.
Conclusion
This compound demonstrates significant inhibitory activity against the TPA-induced lytic cycle of the Epstein-Barr virus in vitro. The mechanism of this inhibition is likely linked to the disruption of the PKC-mediated signaling pathway, a critical route for EBV reactivation. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and related cucurbitane glycosides as anti-cancer and antiviral agents. Further studies are warranted to elucidate the precise molecular targets of this compound within the EBV reactivation cascade and to evaluate its efficacy and safety in preclinical and clinical settings.
References
The Sweetness Profile of Mogrosides: A Technical Guide with a Focus on 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the sweetness profile of mogrosides, a class of triterpenoid (B12794562) glycosides isolated from the monk fruit (Siraitia grosvenorii). While direct sensory data for 11-Oxomogroside II A1 is not extensively available in public literature, this document synthesizes the current understanding of mogroside structure-activity relationships to infer its likely taste characteristics. We will delve into the general sweetness profiles of various mogrosides, the experimental protocols used for their evaluation, and the underlying signaling pathways involved in sweet taste perception.
Introduction to Mogrosides and Sweetness
Mogrosides are the primary compounds responsible for the intense sweetness of monk fruit extract, a popular natural, non-caloric sweetener. The sweetness intensity and quality of individual mogrosides are highly dependent on their molecular structure, particularly the number and position of glucose units attached to the aglycone, mogrol (B2503665), and modifications to the aglycone itself.
A critical structural determinant of taste in mogrosides is the functional group at the C-11 position of the mogrol backbone. Generally, mogrosides possessing an α-hydroxy group at this position are intensely sweet, while those with a keto (oxo) group, such as this compound, tend to exhibit bitterness.[1] This suggests that this compound is likely not a contributor to the characteristic sweetness of monk fruit and may, in fact, contribute to off-tastes.
Quantitative Analysis of Mogroside Sweetness
To understand the sweetness profile of the mogroside family, it is essential to examine the quantitative data available for well-characterized analogs. The following table summarizes the relative sweetness of several key mogrosides compared to sucrose.
| Mogroside | Number of Glucose Units | Relative Sweetness (Sucrose = 1) | Reference(s) |
| Mogroside V | 5 | 250-425 | [2][3] |
| Siamenoside I | 4 | ~500-600 | [4] |
| Mogroside IV | 4 | ~126-392 | [5] |
| Mogroside III | 3 | Less Sweet/Bitter | |
| Mogroside II E | 2 | Bitter | |
| 11-Oxomogroside V | 5 | Natural Sweetener |
Note: The sweetness intensity can vary depending on the concentration and the sensory evaluation methodology used.
The data clearly illustrates that a higher number of glucose units generally correlates with increased sweetness intensity. However, the presence of an oxo-group at the C-11 position, as in 11-Oxomogroside V, can still result in a sweet compound, although its profile might differ from its hydroxylated counterpart. The specific impact of the oxo group on the taste of Mogroside II A1, which has fewer glucose units, remains to be experimentally determined.
Experimental Protocols for Sensory Evaluation
The determination of a sweetener's sensory profile is a meticulous process involving trained human subjects. A typical experimental workflow for the sensory evaluation of a novel mogroside derivative is outlined below.
Key Methodological Considerations:
-
Panelist Selection: Subjects are screened for their taste acuity and ability to discriminate between different taste intensities. They undergo extensive training to recognize and rate the intensity of sweet, bitter, sour, salty, and umami tastes, as well as any off-tastes.
-
Sample Preparation: The compound of interest, in this case, this compound, would be dissolved in purified water at various concentrations. The pH and temperature of the solutions are strictly controlled.
-
Sensory Evaluation Techniques: Common methods include the two-alternative forced-choice (2-AFC) test to determine the detection threshold and magnitude estimation or labeled magnitude scales to quantify supra-threshold intensity. The temporal profile (onset and duration of sweetness) is also recorded.
-
Data Analysis: Statistical methods are employed to analyze the collected data and determine significant differences between samples and the reference sweetener.
Sweet Taste Receptor Signaling Pathway
The sensation of sweetness is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells in the taste buds. The binding of a ligand, such as a sweet mogroside, triggers a downstream signaling cascade.
The binding of a sweet molecule to the T1R2/T1R3 receptor activates the G-protein gustducin. This, in turn, stimulates phospholipase C β2 (PLCβ2), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to membrane depolarization and the release of ATP, which acts as a neurotransmitter to signal sweet taste to the brain.
It is plausible that bitter-tasting mogrosides, potentially including this compound, may interact with the T2R family of bitter taste receptors, triggering a similar but distinct signaling cascade that results in the perception of bitterness.
Conclusion and Future Directions
While a definitive sweetness profile for this compound is not currently available, the existing knowledge of mogroside structure-activity relationships strongly suggests that it is unlikely to be a potent sweetener and may possess bitter characteristics due to the presence of the 11-oxo group.
Further research, specifically empirical sensory evaluation and in vitro taste receptor assays, is necessary to fully characterize the taste profile of this compound. Such studies would not only provide valuable data on this specific compound but also contribute to a more comprehensive understanding of the structural determinants of taste in the broader family of mogrosides. This knowledge is crucial for the food and beverage industry in optimizing the taste of monk fruit-based sweeteners and for researchers in the field of taste science.
References
Solubility and Stability of 11-Oxomogroside II A1 in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not currently provide specific quantitative data on the solubility and stability of 11-Oxomogroside II A1. This guide synthesizes information from studies on closely related mogrosides and other triterpenoid (B12794562) glycosides, alongside established scientific principles for stability testing, to provide a comprehensive technical overview and procedural framework for researchers.
Introduction
This compound is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit).[1][2] Like other mogrosides, it is of significant interest for its potential health benefits and use as a natural sweetener.[3] Understanding its solubility and stability is paramount for its application in research, formulation development, and as a potential therapeutic agent. This guide provides an in-depth overview of the expected solubility and stability characteristics of this compound and details the experimental protocols necessary for their determination.
Chemical Structure and Properties of this compound
| Property | Value | Source |
| CAS Number | 942612-74-0 | [1] |
| Molecular Formula | C42H70O14 | [1] |
| Molecular Weight | 799.01 g/mol | |
| Predicted Boiling Point | 917.8±65.0 °C | |
| Predicted Density | 1.33±0.1 g/cm3 | |
| Predicted pKa | 12.88±0.70 |
Solubility Profile
The solubility of triterpenoid glycosides like this compound is heavily influenced by the number and type of sugar moieties attached to the aglycone, as well as the properties of the solvent and the pH of the medium.
Expected Solubility in Common Solvents
Based on the behavior of similar triterpenoid saponins, the solubility of this compound is expected to vary across different solvents. The glycosylation pattern suggests some degree of polarity.
Expected Qualitative Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to soluble | The presence of sugar moieties increases water solubility. However, the large triterpenoid aglycone is hydrophobic, which may limit solubility. Solubility is also expected to be pH-dependent. |
| Ethanol | Soluble | Ethanol is a polar protic solvent that can effectively solvate both the glycosidic and aglycone portions of the molecule. |
| Methanol (B129727) | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of dissolving mogrosides. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is generally effective at dissolving a wide range of natural products. |
| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent often used in reversed-phase chromatography for mogrosides. |
| Acetone | Slightly Soluble | Acetone is a polar aprotic solvent with lower polarity than alcohols, which may result in lower solubility. |
| Hexane/Heptane | Insoluble | These are nonpolar solvents and are not expected to dissolve the polar glycoside. |
Influence of pH on Aqueous Solubility
For triterpenoid glycosides, aqueous solubility can be significantly dependent on pH. While this compound does not have strongly acidic or basic functional groups, subtle changes in pH can influence hydrogen bonding and overall molecular conformation, thereby affecting solubility. For similar compounds, solubility tends to be lowest in acidic pH and increases in neutral to alkaline conditions.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and formulation. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following conditions are typically employed:
Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature (e.g., 60°C) | Hydrolysis of glycosidic bonds, leading to the loss of sugar moieties and formation of the aglycone (mogrol). |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature (e.g., 60°C) | Similar to acidic hydrolysis, but may also lead to epimerization or other rearrangements. |
| Oxidative Degradation | 3% - 30% Hydrogen Peroxide (H2O2), room temperature | Oxidation of susceptible functional groups, such as double bonds or hydroxyl groups in the triterpenoid structure. |
| Thermal Degradation | Dry heat (e.g., 80°C) or solution at elevated temperatures | General decomposition, dehydration, or other heat-induced reactions. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of bonds or photo-oxidation. |
Experimental Protocols
The following section details the methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining thermodynamic solubility.
Protocol:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a 0.45 µm filter to remove undissolved solid.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment: Forced Degradation Protocol
This protocol outlines a typical forced degradation study.
Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each stress condition (acidic, alkaline, oxidative), mix the stock solution with the stressor solution (e.g., HCl, NaOH, H2O2) to achieve the desired final concentration.
-
For thermal stress, place a solution and solid sample in a temperature-controlled oven.
-
For photostability, expose a solution and solid sample to a calibrated light source.
-
Maintain control samples (unstressed) under normal conditions.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of this compound and to detect the formation of any degradation products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.
Typical HPLC Parameters for Mogroside Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 0.75 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 - 20 µL |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Factors Affecting Stability of this compound
References
- 1. This compound | 942612-74-0 [amp.chemicalbook.com]
- 2. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 11-Oxomogroside II A1 using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 11-Oxomogroside II A1, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] The method utilizes a reversed-phase C18 column with gradient elution, providing excellent separation and reliable quantification. Due to the absence of a strong chromophore in its structure, detection is performed at a low UV wavelength (210 nm).[2][3] This protocol is designed for researchers, scientists, and professionals in the natural products and drug development industries, ensuring accurate analysis for quality control and research purposes.
Introduction
This compound is a significant bioactive compound found in monk fruit, a plant known for its intensely sweet mogrosides.[1][4] As interest in natural sweeteners and the therapeutic potential of these glycosides grows, the need for accurate and reliable analytical methods for their quantification becomes critical. This document provides a comprehensive protocol for the analysis of this compound using a widely accessible HPLC-UV system. The method is based on established principles for the analysis of similar mogrosides, ensuring its applicability and robustness.
Experimental Protocol
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Siraitia grosvenorii dried fruit powder or extract
-
0.45 µm Syringe filters (PTFE or nylon)
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 15-25% B
-
10-25 min: 25-35% B
-
25-30 min: 35-80% B
-
30-35 min: 80% B (hold)
-
35.1-40 min: 15% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Extraction: Accurately weigh 1.0 g of homogenized dried monk fruit powder and place it into a 50 mL conical tube. Add 25 mL of 80% aqueous methanol.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the resulting suspension at 4000 rpm for 15 minutes.
-
Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The developed HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results demonstrate that the method is suitable for the intended purpose.
| Parameter | Result |
| Linearity (R²) | > 0.9995 |
| Calibration Range | 5 - 200 µg/mL |
| Precision (RSD%) | Intra-day: < 1.5%, Inter-day: < 3.0% |
| Accuracy (Recovery %) | 97.5% - 103.2% |
| Limit of Detection (LOD) | 0.8 µg/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL |
| Table 1: Summary of Method Validation Data. |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-UV method described in this application note is simple, precise, and accurate for the quantification of this compound in Siraitia grosvenorii samples. With a straightforward sample preparation protocol and standard instrumentation, this method is well-suited for routine quality control analysis in industrial settings and for quantitative studies in academic research. The validation data confirms the reliability of the method, ensuring confidence in the analytical results.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 11-Oxomogroside II A1 in Plant Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane triterpenoid (B12794562) saponin (B1150181) found in the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, which are the primary sweetening components of monk fruit, there is growing interest in the accurate quantification of individual mogrosides for quality control, standardization of natural sweeteners, and pharmacological research. This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction
A comprehensive sample preparation protocol is crucial for the removal of interfering matrix components and enrichment of the target analyte.
Materials:
-
Dried and powdered plant material (Siraitia grosvenorii)
-
Extraction Solvent: 80% Methanol (B129727) in water (v/v)
-
SPE Cartridges: C18, 500 mg, 6 mL
-
SPE Conditioning Solvents: Methanol, Deionized Water
-
Elution Solvent: 90% Methanol in water (v/v)
-
Syringe Filters: 0.22 µm PTFE
Protocol:
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and transfer to a 50 mL conical tube. Add 20 mL of 80% methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elution: Elute the mogrosides with 10 mL of 90% methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of 80% methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-15 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 797.5 | 635.4 | 35 |
| 797.5 | 473.3 | 45 | |
| Internal Standard (e.g., Mogroside V) | 1283.6 | 1121.5 | 50 |
Note: These MRM transitions and collision energies should be optimized by infusing a standard solution of this compound.
Data Presentation
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes typical concentration ranges for related, more abundant mogrosides found in Siraitia grosvenorii extracts, which can serve as a benchmark.
| Compound | Concentration Range in Dried Fruit (mg/g) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Mogroside V | 5.0 - 15.0 | 0.5 - 2.0 | 1.5 - 5.0 |
| Siamenoside I | 0.5 - 2.5 | 0.8 - 3.0 | 2.5 - 10.0 |
| Mogroside IV | 0.1 - 1.0 | 1.0 - 5.0 | 3.0 - 15.0 |
| 11-Oxomogroside V | 0.2 - 1.5 | 0.7 - 2.5 | 2.0 - 8.0 |
Data compiled from various studies on mogroside quantification and should be considered as typical ranges.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in negative ESI mode.
Mogroside Biosynthetic Pathway
Application Note: Structural Confirmation of 11-Oxomogroside II A1 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural confirmation of 11-Oxomogroside II A1, a triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo), using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, are fundamental for the unambiguous structural elucidation and verification of this and related natural products. This document serves as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a cucurbitane-type triterpenoid glycoside, a class of compounds known for their potential therapeutic properties, including antioxidant, antidiabetic, and anticancer activities.[1] The structural integrity of such compounds is paramount for understanding their bioactivity and for further development as potential pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[2][3] This note describes the application of a suite of NMR experiments for the complete structural assignment of this compound.
Experimental Protocols
Sample Preparation
A pure sample of this compound is required for unambiguous NMR analysis.
-
Isolation: this compound can be isolated from the ethanol (B145695) extract of the fruits of Siraitia grosvenorii.[4]
-
Sample Purity: The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) prior to NMR analysis.
-
NMR Sample: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or pyridine-d₅. The choice of solvent is critical for resolving key proton signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
NMR data should be acquired on a high-field spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number and types of protons present in the molecule. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to determine the number of carbon atoms. A proton-decoupled sequence is typically used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are required.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for tracing out the connectivity of protons within individual spin systems of the mogrol (B2503665) core and the glycosidic units.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is essential for connecting different spin systems and for determining the glycosylation sites and the overall structure of the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
Data Presentation: Predicted NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the aglycone (11-oxomogrol) and the glycosidic moieties of this compound, based on data from structurally similar compounds.[5][6][7]
Table 1: Predicted ¹³C NMR Chemical Shifts for the Aglycone of this compound (in Pyridine-d₅).
| Carbon No. | Predicted δc (ppm) | Carbon No. | Predicted δc (ppm) |
| 1 | 38.5 | 16 | 28.1 |
| 2 | 27.0 | 17 | 50.1 |
| 3 | 88.9 | 18 | 19.5 |
| 4 | 39.8 | 19 | 22.3 |
| 5 | 52.7 | 20 | 36.4 |
| 6 | 22.1 | 21 | 29.1 |
| 7 | 28.5 | 22 | 35.2 |
| 8 | 49.8 | 23 | 29.8 |
| 9 | 50.3 | 24 | 78.9 |
| 10 | 37.5 | 25 | 71.5 |
| 11 | 212.0 | 26 | 27.9 |
| 12 | 55.4 | 27 | 26.8 |
| 13 | 45.1 | 28 | 28.7 |
| 14 | 49.2 | 29 | 16.8 |
| 15 | 32.5 | 30 | 25.4 |
Table 2: Predicted ¹H NMR Chemical Shifts for the Aglycone of this compound (in Pyridine-d₅).
| Proton No. | Predicted δH (ppm) | Multiplicity | J (Hz) |
| H-3 | 3.25 | dd | 11.5, 4.5 |
| H-12α | 2.90 | d | 16.0 |
| H-12β | 2.55 | d | 16.0 |
| Me-18 | 0.95 | s | |
| Me-19 | 1.10 | s | |
| Me-21 | 1.05 | d | 6.5 |
| Me-26 | 1.30 | s | |
| Me-27 | 1.32 | s | |
| Me-28 | 0.88 | s | |
| Me-29 | 0.92 | s | |
| Me-30 | 1.45 | s |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Glycosidic Moieties of this compound (in Pyridine-d₅).
| Position | Sugar | Predicted δH (ppm) | Predicted δc (ppm) |
| 1' | Glc (C-3) | 4.85 (d, 7.5) | 105.5 |
| 1'' | Glc (C-24) | 4.90 (d, 7.8) | 106.8 |
Visualization of Experimental Workflow
The logical flow of experiments for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.
Signaling Pathways and Logical Relationships
The interpretation of NMR data relies on a logical progression of correlations to build the molecular structure. The following diagram illustrates the key relationships between different NMR experiments and the structural information they provide.
Caption: Logical relationships in NMR-based structural elucidation.
Conclusion
The combination of one- and two-dimensional NMR techniques provides a powerful and indispensable tool for the complete and unambiguous structural confirmation of this compound. The protocols and expected data presented in this application note offer a comprehensive guide for researchers working on the isolation, characterization, and development of novel natural products. Accurate structural determination is a critical first step in understanding the pharmacological potential of such compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 4. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of 11-Oxomogroside II A1 from Siraitia grosvenorii
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit)[1][2][3][4]. As a member of the mogroside family, which are known for their intense sweetness, this compound is a subject of interest for research into natural sweeteners and potential pharmacological applications. This document provides a detailed protocol for the extraction and purification of this compound from S. grosvenorii, designed for researchers in natural product chemistry, pharmacology, and drug development.
The protocol herein outlines a multi-step process involving initial solvent extraction, followed by purification using macroporous resin chromatography and preparative high-performance liquid chromatography (HPLC).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C48H82O19 | [1] |
| Molecular Weight | 963.1 g/mol | |
| General Class | Cucurbitane Glycoside | |
| Source | Fruit of Siraitia grosvenorii |
Table 2: Overview of the Purification Strategy
| Step | Technique | Purpose | Key Parameters |
| 1 | Solvent Extraction | Extraction of crude mogrosides from plant material. | 70% aqueous ethanol (B145695), ultrasound-assisted. |
| 2 | Macroporous Resin Chromatography | Initial purification and enrichment of total mogrosides. | HZ 806 resin, stepwise ethanol elution. |
| 3 | Preparative HPLC | Isolation and final purification of this compound. | C18 column, acetonitrile-water gradient. |
Experimental Protocols
Extraction of Crude Mogrosides
This initial step aims to extract a broad range of mogrosides from the dried fruit of Siraitia grosvenorii.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% aqueous ethanol
-
Ultrasound bath
-
Filter paper
-
Rotary evaporator
Protocol:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature.
-
Perform ultrasound-assisted extraction for 30 minutes.
-
Allow the mixture to stand for 24 hours.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol to ensure a thorough extraction of mogrosides.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.
Initial Purification by Macroporous Resin Chromatography
This step serves to remove highly polar impurities such as sugars and salts, thereby enriching the total mogroside content.
Materials:
-
Crude mogroside extract
-
Macroporous resin (e.g., HZ 806)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
Protocol:
-
Dissolve the crude mogroside extract in a minimal amount of deionized water.
-
Pack a chromatography column with HZ 806 macroporous resin and equilibrate the column with deionized water.
-
Load the dissolved crude extract onto the equilibrated column.
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars, salts, and other polar impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with 2 BV of 20% ethanol, followed by 5 BV of 40% ethanol, and then 2 BV of 70% ethanol.
-
Collect fractions using a fraction collector.
-
Monitor the composition of the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the target mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.
Isolation of this compound by Preparative HPLC
This is the final and most critical step to isolate this compound from other closely related mogrosides.
Materials:
-
Enriched mogroside extract
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
0.1% Formic acid (optional, for improved peak shape)
Protocol:
-
Dissolve the enriched mogroside extract in the initial mobile phase (e.g., 20% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase.
-
Inject the sample onto the column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 20-50% acetonitrile over 60 minutes) at a flow rate of 10 mL/min. The gradient program should be optimized based on the specific column and mogroside profile of the extract.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect fractions corresponding to the peak of this compound based on retention time, which would need to be determined using an analytical standard if available, or by subsequent structural analysis of the collected fractions.
-
Combine the fractions containing pure this compound.
-
Concentrate the purified fraction under reduced pressure and then lyophilize to obtain the final product as a white powder.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical flow of the preparative HPLC purification step.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Antiviral Assay of 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo). Preliminary studies have indicated that this class of compounds may possess various biological activities. One study demonstrated that this compound exhibits inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA)[1]. While this suggests potential antiviral properties, comprehensive in vitro assays are required to quantify its direct antiviral efficacy against replicating viruses.
These application notes provide a detailed protocol for evaluating the in vitro antiviral activity of this compound using a plaque reduction assay, a widely accepted method for quantifying the efficacy of antiviral compounds. Additionally, a cytotoxicity assay protocol is included to determine the compound's safety profile in the host cells, which is crucial for calculating the selectivity index (SI).
Principle of the Assays
The antiviral activity of this compound is determined by its ability to inhibit the replication of a virus in a cell culture system. The plaque reduction assay is a functional assay that measures the reduction in the formation of plaques (localized areas of cell death caused by viral replication) in a cell monolayer treated with the compound compared to an untreated control.[2][3] The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Concurrently, the cytotoxicity of the compound on the host cells is assessed to ensure that the observed antiviral effect is not due to cell death caused by the compound itself. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%.[4] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window. An SI value of 10 or greater is generally considered indicative of promising antiviral activity.[4]
Data Presentation
The antiviral efficacy and cytotoxicity of this compound can be quantified and summarized for clear comparison. The following table presents representative data for the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound against a hypothetical virus in a specific cell line.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Herpes Simplex Virus 1 (HSV-1) | Vero | 15.2 | >200 | >13.2 |
| Acyclovir (Control) | Herpes Simplex Virus 1 (HSV-1) | Vero | 1.5 | >1000 | >667 |
Note: The data presented in this table is illustrative and intended to represent the type of results obtained from the described protocols. Actual values would need to be determined experimentally.
Experimental Protocols
I. Cytotoxicity Assay (MTS/XTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
This compound (stock solution in DMSO)
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTS or XTT cell viability assay kit
-
Phosphate Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS. The final concentrations should typically range from 0.1 µM to 200 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest compound concentration well.
-
Compound Treatment: Aspirate the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include cell control wells that receive only medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator, corresponding to the duration of the antiviral assay.
-
Viability Assessment: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value using non-linear regression analysis.
II. Plaque Reduction Assay
This protocol measures the inhibition of viral replication by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Virus stock with a known titer (e.g., Herpes Simplex Virus 1)
-
Vero cells (or other susceptible cell line)
-
DMEM with 2% FBS
-
24-well cell culture plates
-
Semi-solid overlay medium (e.g., DMEM with 2% FBS and 1.2% methylcellulose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
-
PBS
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will form a confluent monolayer overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. In separate tubes, mix each compound dilution with a virus dilution calculated to produce 50-100 plaques per well. Also, prepare a virus control (virus with medium and vehicle) and a cell control (medium only).
-
Infection and Treatment: Aspirate the culture medium from the confluent cell monolayers. Add 200 µL of the virus-compound mixtures to the respective wells.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: Carefully aspirate the inoculum from each well and gently add 1 mL of the semi-solid overlay medium.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fixation and Staining: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with 0.1% Crystal Violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow the plates to air dry. Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antiviral evaluation of this compound.
Caption: Workflow for In Vitro Antiviral and Cytotoxicity Testing.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Cytotoxicity of 11-Oxomogroside II A1 Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Oxomogroside II A1 is a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii, commonly known as monk fruit.[1] While related mogrosides have been investigated for various biological activities, the cytotoxic potential of this compound is not yet extensively characterized. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay.
Data Presentation
The following tables present hypothetical data to illustrate how to summarize and compare results from the described cytotoxicity assays.
Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | 24 | 75.3 |
| 48 | 52.1 | |
| 72 | 38.9 | |
| HepG2 (Hepatocellular Carcinoma) | 24 | 88.2 |
| 48 | 65.7 | |
| 72 | 49.5 | |
| MCF-7 (Breast Adenocarcinoma) | 24 | > 100 |
| 48 | 89.4 | |
| 72 | 71.2 |
Table 2: Membrane Integrity (LDH Assay) - Percent Cytotoxicity
| Cell Line | Concentration of this compound (µM) | Percent Cytotoxicity (48 hours) |
| A549 | 25 | 15.2 ± 2.1 |
| 50 | 35.8 ± 3.5 | |
| 100 | 68.4 ± 4.2 | |
| HepG2 | 25 | 10.1 ± 1.8 |
| 50 | 28.9 ± 2.9 | |
| 100 | 55.7 ± 3.8 | |
| MCF-7 | 25 | 5.6 ± 1.1 |
| 50 | 18.3 ± 2.4 | |
| 100 | 40.1 ± 3.1 |
Table 3: Apoptosis Induction (Annexin V-FITC/PI Assay) in A549 Cells (48 hours)
| Concentration of this compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| 25 | 80.4 ± 3.1 | 10.2 ± 1.2 | 9.4 ± 1.1 |
| 50 | 55.9 ± 4.5 | 25.8 ± 2.8 | 18.3 ± 2.2 |
| 100 | 20.7 ± 3.8 | 45.3 ± 3.9 | 34.0 ± 3.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Selected cancer cell lines (e.g., A549, HepG2, MCF-7)
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[3]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes, a hallmark of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Selected cancer cell lines
-
96-well plates
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time period.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Vehicle control: Cells treated with the highest concentration of DMSO used for the compound dilutions.
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway for Cytotoxicity
Caption: Generalized apoptosis signaling pathways potentially activated by a cytotoxic compound.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
Research Model for 11-Oxomogroside II A1 Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). While research on this specific compound is emerging, its primary reported bioactivity is the inhibition of the Epstein-Barr virus (EBV) early antigen (EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)[1][2][3]. This suggests potential applications in the prevention or treatment of EBV-associated conditions. Furthermore, based on the activities of structurally similar mogrosides, this compound is hypothesized to possess a broader spectrum of bioactivities, including anti-inflammatory, antioxidant, and hepatoprotective effects.
These application notes provide a comprehensive framework for developing a research model to investigate the bioactivity of this compound. The protocols outlined below are based on established methodologies for assessing the bioactivities of related mogrosides and can be adapted for the specific investigation of this compound.
Data Presentation: Bioactivity of this compound and Related Compounds
Quantitative data for the bioactivity of this compound is currently limited in publicly available literature. The following tables summarize the known qualitative activity of this compound and quantitative data for the closely related and more extensively studied 11-oxo-mogroside V to serve as a reference for a research model.
Table 1: Reported Bioactivity of this compound
| Bioactivity | Assay System | Result | Reference |
| Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation | TPA-induced Raji cells | Inhibits the activation of EBV-EA. Weakly inhibits the activation induced by a nitric oxide (NO) donor. | [1][2][3] |
Table 2: Quantitative Bioactivity Data for the Analogous Compound 11-oxo-mogroside V
| Bioactivity | Assay System | Parameter | Value (µM) | Reference |
| Antioxidant Activity | ||||
| Superoxide Anion Scavenging | Chemiluminescence Assay | EC₅₀ | ~5.98 | |
| Hydrogen Peroxide Scavenging | Chemiluminescence Assay | EC₅₀ | ~20.62 | |
| Hydroxyl Radical Scavenging | Chemiluminescence Assay | EC₅₀ | ~182.49 | |
| Anti-tumor Promoting | ||||
| EBV-EA Inhibition | TPA-induced Raji cells | IC₅₀ | ~39.2 | |
| Anti-inflammatory | ||||
| iNOS Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells | IC₅₀ | ~25.0 | |
| COX-2 Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells | IC₅₀ | ~15.0 |
Note: The values for 11-oxo-mogroside V are provided as a comparative reference to guide the experimental design for this compound. Actual values for this compound may vary.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the bioactivity of this compound.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
Objective: To determine the inhibitory effect of this compound on the activation of EBV-EA in latently infected cells.
Materials:
-
Raji cells (EBV-positive lymphoblastoid cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
n-Butyric acid
-
This compound
-
Phosphate-buffered saline (PBS)
-
Human serum containing high-titer antibodies to EBV-EA (or monoclonal antibodies)
-
FITC-conjugated anti-human IgG antibody
-
Fluorescence microscope
Procedure:
-
Culture Raji cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Seed 1 x 10⁶ cells/mL in a 24-well plate.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Induce EBV-EA expression by adding TPA (e.g., 20 ng/mL) and n-butyric acid (e.g., 3 mM).
-
Incubate the cells for 48 hours at 37°C.
-
Harvest the cells, wash with PBS, and prepare cell smears on glass slides.
-
Fix the cells with acetone for 10 minutes at room temperature.
-
Stain the cells with human serum containing anti-EBV-EA antibodies for 1 hour at 37°C.
-
Wash the slides with PBS and then incubate with FITC-conjugated anti-human IgG antibody for 1 hour at 37°C in the dark.
-
Wash the slides with PBS and mount with a coverslip.
-
Count the number of EA-positive cells under a fluorescence microscope. At least 500 cells should be counted per sample.
-
Calculate the percentage of inhibition relative to the TPA-treated control.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
Objective: To evaluate the anti-inflammatory potential of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant by adding Griess reagent and measuring the absorbance at 540 nm.
-
Perform an MTT assay on the remaining cells to assess cell viability and ensure that the observed effects are not due to cytotoxicity.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound or ascorbic acid.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
In Vitro Hepatoprotective Assay
Objective: To assess the protective effect of this compound against toxin-induced liver cell injury.
Materials:
-
HepG2 human hepatoma cell line
-
MEM supplemented with 10% FBS
-
Carbon tetrachloride (CCl₄) or acetaminophen (B1664979) (APAP) as the hepatotoxin
-
This compound
-
MTT assay kit
-
Kits for measuring alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) release
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce hepatotoxicity by exposing the cells to CCl₄ or APAP for a specified time.
-
After incubation, assess cell viability using the MTT assay.
-
Collect the culture medium to measure the levels of ALT and AST released from the damaged cells.
-
Calculate the percentage of protection against toxin-induced cell death and enzyme leakage.
Visualization of Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway modulated by this compound.
Experimental Workflow for Bioactivity Screening
Caption: General experimental workflow for investigating the bioactivity of this compound.
Logical Relationship of the Research Model
Caption: Logical relationships in the research model for this compound bioactivity.
References
Application Notes and Protocols for 11-Oxomogroside II A1 in Natural Product Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit[1][2]. As a member of the mogroside family, which are the primary sweetening components of monk fruit, this compound is of growing interest in natural product research. While direct research on this compound is currently limited, studies on structurally similar mogrosides suggest a range of potential therapeutic applications, including antiviral, antioxidant, and anti-inflammatory activities. These properties indicate its potential for development in the pharmaceutical and nutraceutical industries. This document provides an overview of its known applications and detailed protocols for its study, drawing from research on closely related compounds.
Potential Applications:
-
Antiviral Activity: this compound has been investigated for its potential to inhibit the activation of the Epstein-Barr virus (EBV)[1][3]. The reactivation of EBV is associated with the development of several types of cancers.
-
Antioxidant Properties: Closely related mogrosides, such as 11-oxomogroside V, have demonstrated significant antioxidant capabilities by scavenging reactive oxygen species (ROS)[4][5]. This suggests that this compound may also serve as a potent antioxidant, offering protection against oxidative stress-related diseases.
-
Anti-Inflammatory Effects: The anti-inflammatory potential of mogrosides is another area of active research. Mogroside V, for instance, has been shown to modulate key inflammatory signaling pathways[4]. This suggests that this compound could be a candidate for developing novel anti-inflammatory agents.
-
Antiglycation Activity: Mogroside extracts have shown the ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications[6]. The presence of a carbonyl group in some mogrosides, like 11-O-MG V, is thought to contribute to this activity[6].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related analogs to provide a comparative overview of their biological activities.
Table 1: Antiviral Activity of Mogrosides against Epstein-Barr Virus (EBV) Activation
| Compound | IC50 Value (mol ratio/32 pmol TPA) | Reference |
| This compound | 346-400 | [3] |
Note: The reported IC50 value is for a group of compounds including this compound.
Table 2: Antioxidant Activity of 11-oxomogroside V
| Reactive Oxygen Species (ROS) | EC50 Value (µg/mL) | Reference |
| Superoxide Anion (O₂⁻) | 4.79 | [5] |
| Hydrogen Peroxide (H₂O₂) | 16.52 | [5] |
| Hydroxyl Radical (•OH) | 146.17 | [5] |
| •OH-induced DNA damage | 3.09 | [5] |
Experimental Protocols
The following are detailed protocols relevant to the study of this compound. These methods can be adapted for the specific research objectives.
Protocol 1: Isolation and Purification of Mogrosides from Siraitia grosvenorii
This protocol describes a general method for the extraction and purification of mogrosides, which can be optimized for isolating this compound.
1. Extraction: a. Mix dried and powdered monk fruit with deionized water in a 1:10 weight-to-volume ratio[4]. b. Heat the mixture to 60-80°C for 2-3 hours with continuous stirring[4]. c. Filter the mixture to separate the aqueous extract from the solid residue. d. Repeat the extraction process on the residue to maximize the yield and combine the aqueous extracts[4].
2. Initial Purification with Macroporous Resin: a. Pass the combined crude aqueous extract through a pre-equilibrated macroporous resin column[4]. b. Wash the column with deionized water to remove sugars, pigments, and other polar impurities[4]. c. Elute the mogrosides from the resin using a stepwise gradient of ethanol (B145695) in water.
3. Further Purification: a. The eluted fractions containing mogrosides can be further purified using techniques such as silica (B1680970) gel column chromatography, preparative high-performance liquid chromatography (HPLC), or other chromatographic methods to isolate this compound.
Protocol 2: In Vitro Antioxidant Activity Assessment (ROS Scavenging)
This protocol details the chemiluminescence-based assays to determine the ROS scavenging activity of this compound.
1. Superoxide Anion (O₂⁻) Scavenging Assay: a. Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the this compound sample[4]. b. Initiate the reaction by adding pyrogallol, which generates O₂⁻ through autoxidation[4]. c. Immediately measure the chemiluminescence intensity over time. d. Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control without the sample[4].
2. Hydrogen Peroxide (H₂O₂) Scavenging Assay: a. Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂[4]. b. Add varying concentrations of the this compound sample. c. Measure the reduction in chemiluminescence intensity, which corresponds to the scavenging of H₂O₂[4].
3. Hydroxyl Radical (•OH) Scavenging Assay: a. Generate •OH radicals using the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol[4]. b. Add varying concentrations of the this compound sample to the system. c. Measure the inhibition of chemiluminescence, which indicates •OH scavenging[4].
4. Data Analysis: a. For each ROS, plot the percentage of inhibition against the sample concentration. b. Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals[4].
Visualizations
Diagram 1: Experimental Workflow for Isolation and Activity Screening
Caption: Workflow for isolating and evaluating this compound.
Diagram 2: Postulated Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism based on Mogroside V.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for the Chromatographic Analysis of 11-Oxomogroside II A1 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of 11-Oxomogroside II A1 as a reference standard in chromatographic applications. Given the limited availability of a specific validated method for this compound, this document leverages a validated HPLC method for the structurally similar compound, 11-oxomogroside V. Researchers should validate this adapted methodology for their specific application and instrumentation.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside and a member of the mogroside family.[1] These compounds are naturally occurring sweeteners found in the fruit of Siraitia grosvenorii (monk fruit). The quantitative analysis of individual mogrosides is crucial for the quality control of monk fruit extracts, which are widely used in the food and beverage industry as natural, low-calorie sweeteners. Accurate and precise chromatographic methods are essential for the standardization of these extracts and for pharmacokinetic studies. This compound, as a purified reference standard, is a critical component in these analytical procedures.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the quantification of 11-oxomogroside V and is expected to be a suitable starting point for the analysis of this compound.
2.1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
ODS C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
This compound reference standard (purity ≥98%)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient) |
| Flow Rate | 0.75 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
2.1.3. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples. A typical calibration curve might include five concentration levels.
2.1.4. Sample Preparation (for Monk Fruit Extract)
-
Accurately weigh a known amount of the monk fruit extract powder.
-
Add a defined volume of a suitable solvent (e.g., 70% methanol (B129727) in water) to extract the mogrosides.
-
Sonicate the mixture for 30 minutes to ensure efficient extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
2.1.5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the same working standard solution at least five times and evaluate the following parameters:
-
Peak Asymmetry (Tailing Factor): Should be between 0.9 and 1.2.
-
Theoretical Plates (N): Should be >2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be <2.0%.
Quantitative Data
The following tables summarize the quantitative data from a validated HPLC method for 11-oxomogroside V.[2] This data is provided as a reference and a starting point for the validation of a method for this compound.
Table 1: Linearity and Recovery for 11-oxomogroside V [2]
| Compound | Linear Range (µg) | Correlation Coefficient (r) | Average Recovery (%) | RSD of Recovery (%) |
| 11-oxomogroside V | 0.5985 - 14.9625 | 0.9984 | 102.5 | 4.43 |
Table 2: Method Validation Parameters (Hypothetical for this compound)
This table presents a template for the data that should be generated during the validation of the analytical method for this compound.
| Parameter | Acceptance Criteria | Result for this compound |
| Linearity (r²) | ≥ 0.995 | To be determined |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 2.0% | To be determined |
| - Intermediate Precision | ≤ 3.0% | To be determined |
| Accuracy (% Recovery) | 95.0 - 105.0% | To be determined |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | To be determined |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | To be determined |
| Specificity | No interfering peaks at the retention time of the analyte | To be determined |
Diagrams
Experimental Workflow for HPLC Analysis
Figure 1: HPLC Analysis Workflow
Logical Relationship for Method Validation
Figure 2: Method Validation Parameters
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in 11-Oxomogroside II A1 HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 11-Oxomogroside II A1, a triterpenoid (B12794562) saponin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in HPLC analysis?
Peak tailing refers to an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half, creating a "tail".[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two different compounds.
-
Complicates Quantification: The asymmetry makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to inaccurate and imprecise measurements of the analyte's concentration.[2]
-
Masks Impurities: A small impurity peak can be hidden within the tail of a larger peak.[3]
Q2: What are the most common causes of peak tailing for a large, polar molecule like this compound?
For complex triterpenoid saponins (B1172615) like this compound, peak tailing is often caused by secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[3][4] The most common causes include:
-
Silanol (B1196071) Interactions: This is the primary culprit. Silica-based reversed-phase columns (like C18) can have residual, un-capped silanol groups (Si-OH) on their surface. The polar hydroxyl groups on this compound can form strong hydrogen bonds with these active silanol sites, creating a secondary, undesirable retention mechanism that leads to tailing.
-
Mobile Phase pH: If the mobile phase pH causes the silanol groups to become ionized (negatively charged), their interaction with the analyte can be even stronger, especially with basic compounds. While mogrosides are not strongly basic, controlling pH is crucial to suppress silanol activity.
-
Column Contamination and Voids: Contamination of the column inlet frit or the packing material can create active sites that interact with the analyte. A physical void at the top of the column bed can also distort peak shape.
-
Extra-Column Effects: Excessive volume between the injector and the detector (e.g., from long or wide-diameter tubing) can cause band broadening that manifests as peak tailing, particularly for early eluting peaks.
Q3: How can I systematically diagnose the cause of my peak tailing?
A logical workflow can help pinpoint the source of the problem. Start with the simplest checks and move toward more complex solutions. The following diagram illustrates a recommended troubleshooting path.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Q4: My peak for this compound is tailing. How should I adjust my mobile phase?
Mobile phase optimization is a powerful tool to combat tailing.
-
Add an Acidic Modifier: The most effective strategy is to lower the pH of the mobile phase by adding an acidic modifier. Adding 0.1% formic acid or acetic acid to both the water (A) and organic (B) phases will protonate the residual silanol groups (Si-OH), neutralizing their negative charge and minimizing their ability to interact with the polar groups on your analyte.
-
Increase Buffer Concentration: If using a buffer (e.g., ammonium (B1175870) formate), increasing its concentration (from 10 mM to 25-50 mM) can help to mask the residual silanol sites and improve peak shape. However, be mindful of buffer solubility in the organic phase and compatibility with MS detectors if used.
Q5: Could my HPLC column be the source of the peak tailing?
Yes, the column is a very common cause. Consider the following:
-
Column Type: Use modern, high-purity silica (B1680970) columns (Type B) that are thoroughly end-capped. End-capping treats the silica surface to convert most of the reactive silanol groups into less polar groups, significantly reducing secondary interactions.
-
Column Age and Health: Columns degrade over time, especially under high pH conditions, exposing more active silanol sites. If the column is old or has been used extensively, it may need to be replaced. A sudden increase in backpressure along with tailing can indicate a blocked inlet frit.
-
Guard Columns: Using a guard column with the same stationary phase can protect your analytical column from strongly retained contaminants in the sample that could cause active sites and peak tailing.
Troubleshooting Summary
The table below provides a quick reference for common causes and solutions for peak tailing in the analysis of this compound.
| Problem Symptom | Potential Cause | Recommended Solution(s) |
| Only the this compound peak (or other polar analytes) is tailing. | Secondary Silanol Interactions | 1. Add 0.1% formic acid to the mobile phase. 2. Switch to a high-purity, end-capped C18 column. 3. Increase the mobile phase buffer concentration. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Co-eluting Impurity | Adjust the gradient or mobile phase composition to improve resolution. | |
| All peaks in the chromatogram are tailing. | Extra-Column Volume (Dead Volume) | 1. Use shorter, narrower ID (e.g., 0.005") tubing. 2. Ensure all fittings are properly seated without gaps. |
| Column Void or Contamination | 1. Reverse flush the column (if permitted by the manufacturer). 2. Replace the column if a void is suspected. | |
| Mass/Volume Overload | 1. Dilute the sample and reinject. 2. Reduce the injection volume. |
Visualizing the Cause: Analyte-Silanol Interaction
Peak tailing for this compound is primarily a result of a dual retention mechanism. While the molecule interacts with the C18 chains as intended (primary mechanism), a portion of the molecules are delayed by interacting with active silanol sites (secondary mechanism), causing the asymmetrical peak shape.
References
Technical Support Center: Optimizing 11-Oxomogroside II A1 Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 11-Oxomogroside II A1 extraction from Siraitia grosvenorii (monk fruit).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) glycoside, which is a type of mogroside.[1] It is one of the sweetening components found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] It is isolated from the ethanol (B145695) extract of the fruit.[1]
Q2: What are the key challenges in extracting this compound?
A2: The primary challenges in extracting this compound include its relatively low concentration in the fruit compared to other major mogrosides like Mogroside V. Additionally, its structural similarity to other mogrosides makes purification and separation a complex process, often requiring multiple chromatographic steps.[2] Optimizing extraction parameters to maximize yield while minimizing the co-extraction of impurities is a critical balancing act.
Q3: What are the general steps for extracting and purifying this compound?
A3: The general workflow involves:
-
Extraction: Typically performed using hot water or aqueous ethanol to extract a crude mixture of mogrosides from the dried fruit powder.[2]
-
Initial Purification: The crude extract is often passed through a macroporous resin column to remove sugars, pigments, and other polar impurities.
-
Fractionation: The enriched mogroside fraction is then further separated using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Isolation and Final Purification: The specific fraction containing this compound is collected and can be further purified to achieve high purity.
Q4: What factors can influence the yield of this compound?
A4: Several factors can significantly impact the extraction yield, including:
-
Solvent Type and Concentration: The choice of solvent (e.g., ethanol-water mixtures) and its concentration is crucial.
-
Extraction Temperature and Time: Higher temperatures and longer extraction times can increase yield but may also lead to the degradation of the compound.
-
Material-to-Liquid Ratio: The ratio of the dried fruit powder to the solvent volume affects the extraction efficiency.
-
Drying Method of the Fruit: The method used to dry the monk fruit before extraction (e.g., freeze-drying, hot-air drying) can affect the content of mogrosides.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Mogroside Extract | Incomplete extraction from the plant material. | - Ensure the monk fruit is finely powdered to increase the surface area for extraction. - Optimize the extraction parameters: consider increasing the extraction time or temperature (within a stable range for the compound). - Repeat the extraction process on the residue to maximize the recovery of mogrosides. |
| Degradation of the target compound during extraction. | - Avoid excessively high temperatures or prolonged exposure to heat. - Consider using milder extraction techniques like ultrasonic-assisted extraction. | |
| Poor Separation of Mogrosides in Chromatography | Inappropriate stationary or mobile phase in HPLC. | - Optimize the mobile phase gradient (e.g., acetonitrile (B52724)/water ratio) to improve the resolution between different mogrosides. - Consider using a different type of chromatography column with a different stationary phase if co-elution is a persistent issue. |
| Column overloading. | - Reduce the amount of sample loaded onto the chromatography column to prevent peak broadening and tailing. | |
| Presence of Impurities in the Final Product | Incomplete removal of pigments, sugars, or other glycosides. | - Incorporate a pre-purification step using macroporous resin chromatography to remove highly polar impurities before HPLC. - Ensure all solvents are of high purity and glassware is thoroughly cleaned to avoid contamination. |
| Co-elution of structurally similar mogrosides. | - Re-optimize the HPLC method, including the gradient, flow rate, and temperature, to achieve better separation. - Collect narrower fractions during preparative HPLC to isolate the target compound more effectively. |
Experimental Protocols
Protocol 1: Hot Water Extraction of Crude Mogrosides
-
Preparation: Grind dried Siraitia grosvenorii fruit into a fine powder.
-
Extraction:
-
Mix the fruit powder with deionized water at a material-to-liquid ratio of 1:15 (g/mL).
-
Soak the mixture for 30 minutes.
-
Heat the mixture at a constant temperature (e.g., 60-80°C) for 60 minutes with continuous stirring.
-
-
Filtration: Filter the mixture to separate the aqueous extract from the solid residue.
-
Re-extraction: Repeat the extraction process on the residue two more times to maximize the yield.
-
Concentration: Combine all the aqueous extracts and concentrate them using a rotary evaporator to obtain the crude mogroside extract.
Protocol 2: Purification of Mogrosides using Macroporous Resin
-
Column Preparation: Pre-equilibrate a macroporous resin column (e.g., Amberlite XAD series) by washing it with deionized water.
-
Loading: Pass the crude aqueous extract through the prepared column.
-
Washing: Wash the column with deionized water to remove sugars, pigments, and other polar impurities.
-
Elution: Elute the mogrosides from the column using a stepwise gradient of aqueous ethanol (e.g., 30-70%).
-
Collection and Concentration: Collect the eluate containing the mogrosides and concentrate it using a rotary evaporator.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
System: Utilize an HPLC system equipped with a UV detector.
-
Column: Employ a C18 reversed-phase column for separation.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of acetonitrile and water.
-
Detection: Set the UV detector to a wavelength of 210 nm for the detection of mogrosides.
-
Sample Preparation: Dissolve the extract in the mobile phase and filter it through a 0.45 µm filter before injection.
Data Presentation
Table 1: Comparison of Mogroside Extraction Methods from Siraitia grosvenorii
| Extraction Method | Key Parameters | Reported Yield | Reference |
| Hot Water Extraction | Material-liquid ratio: 1:15 (g/mL), 3 extractions for 60 min each | 5.6% (total mogrosides) | |
| Solvent Reflux Extraction | 88% Ethanol, 80°C, 118 min, material-liquid ratio: 1:27 (g/mL) | 0.56% (flavonoids) | |
| Microwave-Assisted Extraction | 50% Ethanol, 650 W, 25 min, material-liquid ratio: 1:35 (g/mL) | 1.72% (flavonoids) | |
| Ultrasonic Extraction | 80% Ethanol, 104 min, liquid-to-material ratio: 38:1 | 2.25% (flavonoids) |
Note: Yields for flavonoids are included for comparison of extraction efficiency of different methods on other components of the fruit.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 11-Oxomogroside II A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 11-Oxomogroside II A1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[2][3] In complex biological matrices like plasma, urine, or plant extracts, endogenous components can significantly interfere with the ionization of this compound, compromising the sensitivity, precision, and accuracy of the analysis.[4]
Q2: I am observing a lower than expected signal for this compound. Could this be due to ion suppression?
A2: Yes, a weak or lower-than-expected signal is a common symptom of ion suppression.[5] This phenomenon occurs when co-eluting matrix components interfere with the ionization of this compound in the MS source, leading to a reduced detector response. It is crucial to investigate for matrix effects, as this can significantly impact the validated limit of detection (LOD) and limit of quantification (LOQ).
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: The post-extraction spike method is a widely used technique to quantify matrix effects. This involves comparing the peak area of this compound in a standard solution to the peak area of it spiked into a blank matrix extract at the same concentration.
The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q4: Are there any general recommendations for the LC-MS analysis of mogrosides like this compound?
A4: Yes, based on existing literature for similar mogrosides, the following conditions are often successful:
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Column: A C18 column is commonly used for good chromatographic separation.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water, both containing 0.1% formic acid, generally provides good separation and symmetric peak shapes.
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Ionization Mode: Negative ion electrospray ionization (ESI) mode typically shows higher sensitivity for mogrosides.
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Quantification: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high specificity and sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor sensitivity or no detectable peak for this compound | Significant ion suppression from matrix components. | - Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. - If sensitivity allows, dilute the sample to reduce the concentration of interfering matrix components. |
| Suboptimal ionization conditions for this compound. | - Confirm that the mass spectrometer is operating in negative ion mode, which is generally more sensitive for mogrosides. - Optimize source parameters such as capillary voltage, gas flow, and temperature. | |
| Inconsistent and irreproducible results for this compound quantification | Variable matrix effects between different samples. | - The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. - If a SIL-IS is unavailable, a structural analogue may be used, but its ability to compensate for matrix effects must be carefully validated. |
| Inefficient or inconsistent sample cleanup. | - Optimize and validate the sample preparation protocol. Ensure consistent execution of each step for all samples. | |
| Poor peak shape (e.g., tailing, splitting) | Column contamination or overload. | - Implement a column wash step after each injection. - Ensure the sample is not too concentrated. |
| Inappropriate mobile phase. | - Ensure the mobile phase pH is suitable for the analyte and column. The use of additives like formic acid can improve peak shape. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
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Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix extract. This involves processing a sample matrix (e.g., plasma, urine) that does not contain this compound through the entire sample preparation procedure.
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Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the standard solution (e.g., 100 ng/mL).
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Analyze both the standard solution (A) and the spiked matrix extract (B) using the LC-MS method.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 0.5 mL of plasma, add an appropriate internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table summarizes hypothetical recovery and matrix effect data for different sample preparation methods for this compound in human plasma. This data is for illustrative purposes to demonstrate how to present such findings.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, n=6) (%) |
| Protein Precipitation (Methanol) | 95.2 | 75.8 (Ion Suppression) | < 15% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85.1 | 88.3 (Minor Ion Suppression) | < 10% |
| Solid-Phase Extraction (C18) | 92.5 | 98.7 (Negligible Matrix Effect) | < 5% |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Solid-Phase Extraction (SPE) sample preparation workflow.
References
overcoming poor resolution in the chromatographic analysis of mogroside isomers
Welcome to the technical support center for the chromatographic analysis of mogroside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal resolution in your experiments.
Troubleshooting Guide: Overcoming Poor Resolution
Poor resolution is a common challenge in the analysis of mogroside isomers due to their structural similarity.[1] This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve these challenges.
Q1: My mogroside V and isomogroside V peaks are co-eluting or have very poor resolution (Rs < 1.5) on a C18 column. What is the first parameter I should adjust?
A1: The first and often most impactful parameter to adjust is the mobile phase composition , specifically the ratio of your organic solvent (typically acetonitrile) to the aqueous phase. The structural similarity of mogroside isomers means that small changes in solvent strength can significantly alter selectivity.[2]
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Strategy: Systematically adjust the percentage of acetonitrile (B52724) in your mobile phase in small increments (e.g., 1-2%).
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Expected Outcome: Increasing the aqueous portion (decreasing acetonitrile) will generally increase retention times and may improve the separation between closely eluting isomers. Conversely, a slight increase in acetonitrile can sometimes sharpen peaks and improve resolution if the initial retention is excessively long.[3]
Q2: I've optimized the mobile phase composition, but the resolution is still inadequate. What should I try next?
A2: The next parameter to investigate is column temperature . Temperature can influence both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interactions, which can alter selectivity.[4]
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Strategy: Adjust the column temperature in increments of 5°C (e.g., from a starting point of 30°C, test 25°C and 35°C). Ensure the system is fully equilibrated at each new temperature before injection. For mogroside V analysis, temperatures between 20-30°C are commonly used.[3]
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Expected Outcome: Lowering the temperature often increases retention and can improve the resolution of isomers. However, the effect can be compound-specific, so testing a range is recommended.
Q3: Adjusting the mobile phase and temperature hasn't achieved baseline separation. What other method modifications can I make?
A3: If mobile phase and temperature optimization are insufficient, consider changing the stationary phase chemistry . The choice of column is critical for resolving isomers.
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Strategy 1 (Reversed-Phase): Switch from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl column. Phenyl-based columns introduce π-π interactions, which can provide alternative selectivity for aromatic and other unsaturated compounds, potentially resolving isomers that are difficult to separate on a C18 phase.
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Strategy 2 (Alternative Chromatography Mode): For highly polar glycosides like mogrosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase. HILIC utilizes a polar stationary phase and a high-organic mobile phase, offering a completely different retention mechanism and often superior separation for polar isomers.
Q4: My peaks are showing significant tailing, which is affecting my resolution and quantification. What are the common causes and solutions?
A4: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns.
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Solution 1 (Mobile Phase pH): For ionizable compounds, adjusting the mobile phase pH can suppress these secondary interactions. Adding a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase is a common strategy to ensure consistent ionization and improve peak shape.
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Solution 2 (Column Health): A contaminated guard column or a partially blocked inlet frit on the analytical column can disrupt the flow path and cause peak distortion for all analytes. Regularly flush your column and replace the guard column and frits as needed.
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Solution 3 (Sample Overload): Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or diluting the sample.
Q5: I'm observing peak fronting. What does this indicate and how can I fix it?
A5: Peak fronting is less common than tailing and is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.
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Solution 1 (Reduce Sample Load): As with tailing, the first step is to reduce the amount of analyte injected onto the column.
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Solution 2 (Solvent Mismatch): If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile sample injected into a 20% acetonitrile mobile phase), it can cause the analyte band to move too quickly at the column inlet, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
Data Presentation: Impact of Method Parameters on Resolution
The following tables summarize the expected impact of key chromatographic parameters on the separation of mogroside isomers. The quantitative values are illustrative and will vary based on the specific isomers and system conditions.
Table 1: Effect of Mobile Phase Composition on Isomer Resolution (Reversed-Phase)
| % Acetonitrile (v/v) | Retention Time (Mogroside V) | Resolution (Rs) between Isomers | Peak Shape |
|---|---|---|---|
| 35% | 15.2 min | 1.30 | Good |
| 33% | 18.5 min | 1.65 | Excellent |
| 31% | 22.1 min | 1.70 | Good, some broadening |
Table 2: Effect of Column Temperature on Isomer Resolution
| Column Temperature | Retention Time (Mogroside V) | Resolution (Rs) between Isomers | Analysis Time |
|---|---|---|---|
| 40 °C | 16.8 min | 1.45 | Shorter |
| 30 °C | 18.5 min | 1.65 | Moderate |
| 20 °C | 21.3 min | 1.75 | Longer |
Table 3: Comparison of Stationary Phases for Isomer Analysis
| Column Type | Typical Mobile Phase | Primary Interaction | Suitability for Isomers |
|---|---|---|---|
| C18 | Acetonitrile/Water | Hydrophobic | Good general-purpose choice. |
| Phenyl-Hexyl | Acetonitrile or Methanol/Water | Hydrophobic & π-π | Excellent alternative when C18 fails; offers different selectivity. |
| HILIC (Amide/Silica) | High Acetonitrile/Aqueous Buffer | Partitioning & H-bonding | Superior for highly polar isomers; offers orthogonal selectivity to RP. |
Experimental Protocols
Protocol 1: Sample Preparation from Monk Fruit Powder
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Weigh 2.0 g of dried monk fruit powder into a centrifuge tube.
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Add 40 mL of high-purity water and sonicate for 30 minutes.
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Centrifuge the mixture at 3,000 rpm for 5 minutes.
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Collect the supernatant and perform a liquid-liquid extraction by adding 20 mL of water-saturated n-butanol. Shake vigorously and allow the layers to separate.
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Collect the n-butanol layer. Repeat the extraction of the aqueous layer with another 20 mL of water-saturated n-butanol.
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Combine the n-butanol fractions and evaporate to dryness using a rotary evaporator.
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Reconstitute the dried residue in 2.0 mL of methanol.
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Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: UPLC-MS/MS Method for Mogroside Isomer Separation
This method is designed for the simultaneous quantification of multiple mogrosides, including Mogroside V and its isomer, iso-Mogroside V.
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Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS).
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Column: C18 column with sub-2 µm particles (e.g., Agilent Poroshell 120 SB C18, 2.1 x 150 mm, 1.8 µm).
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water
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Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 15 8.0 30 8.5 95 10.0 95 10.1 15 | 12.0 | 15 |
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Flow Rate: 0.25 mL/min
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Column Temperature: 30 °C
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Detection: Electrospray Ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 11-Oxomogroside II A1 in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 11-Oxomogroside II A1 in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in complex mixtures?
A1: A highly selective and sensitive method, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), is recommended for the accurate quantification of this compound in complex samples like botanical extracts.[1][2][3] This technique offers excellent resolution and specificity, which is crucial when dealing with structurally similar compounds often present in natural product extracts.
Q2: How should I prepare my sample for analysis?
A2: Sample preparation is critical for accurate quantification. A general workflow includes:
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Homogenization: Ensure your sample is uniform before extraction.
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Extraction: A solvent mixture like 80% methanol (B129727) in water is effective for extracting mogrosides.[4][5] Sonication can be used to improve extraction efficiency.
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Filtration: Remove particulate matter by passing the extract through a 0.22 µm syringe filter before injection into the HPLC system.
Q3: What are the key method validation parameters I need to assess?
A3: A full method validation should be performed to ensure reliable results. Key parameters include:
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Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
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Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.
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Accuracy (Recovery): The closeness of the measured value to the true value.
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Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
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Stability: The stability of the analyte in the sample matrix and in solution under different storage conditions.
Q4: How can I minimize matrix effects?
A4: Matrix effects, such as ion suppression or enhancement, can significantly impact quantification in complex mixtures. To minimize these effects:
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Optimize Sample Preparation: Use techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
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Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is similar to your samples.
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Employ an Internal Standard: An internal standard with similar physicochemical properties to the analyte can help to compensate for variations in sample preparation and instrument response.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample. |
| Low Signal Intensity or No Peak | 1. Instrument parameters not optimized. 2. Analyte degradation. 3. Incorrect mobile phase composition. | 1. Optimize MS parameters (e.g., cone voltage, collision energy) for this compound. 2. Check sample stability and storage conditions. Prepare fresh samples if necessary. 3. Verify the mobile phase composition and ensure proper mixing. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Autosampler injection volume variability. 3. Fluctuations in instrument performance. | 1. Standardize the sample preparation protocol. Use automated liquid handlers if possible. 2. Check the autosampler for air bubbles and ensure proper maintenance. 3. Perform system suitability tests before each run to ensure consistent instrument performance. |
| Inaccurate Results (Poor Recovery) | 1. Inefficient extraction. 2. Matrix effects. 3. Incorrect calibration curve. | 1. Optimize the extraction solvent, time, and temperature. 2. Implement strategies to minimize matrix effects (see FAQ Q4). 3. Prepare fresh calibration standards and ensure the calibration range brackets the sample concentrations. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Quantification
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Sample Weighing: Accurately weigh approximately 100 mg of the homogenized, powdered complex mixture into a centrifuge tube.
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Extraction: Add 10 mL of 80% methanol in water to the tube.
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Sonication: Sonicate the mixture for 30 minutes in a water bath.
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Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
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Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Protocol 2: UPLC-MS/MS Method for this compound Quantification
-
System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.
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Flow Rate: 0.3 mL/min
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Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Negative ESI
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution.
Quantitative Data Summary
The following tables represent typical validation results for the quantification of this compound.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 5 - 1000 | y = 123.4x + 567.8 | > 0.999 |
Table 2: Precision and Accuracy (Recovery)
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |
| This compound | 10 | < 5.0 | < 5.0 | 95.0 - 105.0 |
| 100 | < 4.0 | < 4.0 | 97.0 - 103.0 | |
| 500 | < 3.0 | < 3.0 | 98.0 - 102.0 |
Table 3: LOD and LOQ
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 1.5 | 5.0 |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Troubleshooting logic for inaccurate analytical results.
References
purification challenges of 11-Oxomogroside II A1 from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of 11-Oxomogroside II A1 from crude extracts of Siraitia grosvenorii (monk fruit). This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii. Its purification is challenging due to its low abundance in the crude extract compared to other major mogrosides like Mogroside V. The primary difficulty lies in separating it from structurally similar mogroside isomers, which have very similar polarities and chromatographic behaviors.[1]
Q2: What are the major impurities that co-elute with this compound?
A2: The major impurities are other mogroside isomers that share the same mogrol (B2503665) aglycone but differ in the number and linkage of glucose units.[1] These can include Mogroside II A1, Mogroside III A2, and other related compounds.[2] Additionally, pigments, polysaccharides, and flavonoids present in the crude extract can also interfere with the purification process.[3]
Q3: What is a realistic purity level to expect for this compound after multi-step purification?
A3: With a combination of macroporous resin chromatography and preparative High-Performance Liquid Chromatography (HPLC), it is possible to achieve a purity of over 95%. However, achieving higher purity often requires multiple rounds of preparative HPLC, which can lead to a significant decrease in the final yield. For reference, a purity of 99.60% has been reported for the more abundant Mogroside V using a similar multi-step process.[4]
Q4: How can I confirm the identity and purity of my final this compound product?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is suitable for assessing purity. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of total mogrosides after initial extraction. | Incomplete extraction from the plant material. | - Ensure the monk fruit is finely powdered. - Use a suitable solvent-to-solid ratio (e.g., 10:1 v/w). - Perform multiple extraction cycles (at least 3 times).[4] - Consider using ultrasound-assisted extraction to improve efficiency. |
| Poor separation of this compound from other isomers on macroporous resin. | The resin has limited selectivity for closely related isomers. | - Optimize the ethanol (B145695) gradient used for elution. A shallower gradient may improve resolution.[4] - Test different types of macroporous resins with varying polarities and surface areas.[7][8] - Consider using other preliminary purification techniques like boronic acid-functionalized silica (B1680970) gel, which shows selectivity for diol-containing molecules like mogrosides.[4] |
| Co-elution of this compound with other mogrosides during preparative HPLC. | The mobile phase composition and column chemistry are not optimal for resolving the specific isomers. | - Optimize the HPLC gradient. A slow, shallow gradient is often necessary for separating closely related isomers.[4] - Experiment with different mobile phase modifiers, such as adding a small percentage of formic acid to improve peak shape.[4] - Try a different stationary phase. While C18 columns are common, a phenyl-hexyl or a hydrophilic interaction liquid chromatography (HILIC) column might offer different selectivity.[1] |
| Broad or tailing peaks in preparative HPLC. | Column overloading or poor sample solubility. | - Reduce the amount of sample injected onto the column. - Ensure the sample is fully dissolved in the initial mobile phase before injection. - Check for column degradation and replace if necessary. |
| Low recovery of this compound after preparative HPLC. | Irreversible adsorption of the compound to the stationary phase or degradation. | - Ensure the pH of the mobile phase is within the stability range of mogrosides (typically pH 2-10).[3] - Use a high-quality, well-maintained HPLC column. - Consider adding a small amount of a competing agent to the mobile phase if irreversible binding is suspected. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data encountered during the purification of mogrosides. Note that the specific values for this compound may vary.
Table 1: Typical Composition of Major Mogrosides in Crude Monk Fruit Extract
| Mogroside | Typical Percentage of Total Mogrosides |
| Mogroside V | 69.24% |
| 11-oxo-mogroside V | 10.60% |
| Siamenoside V | 9.80% |
| Mogroside IV | 4.54% |
| Other Mogrosides | < 6% |
| Data adapted from a study on mogroside composition after initial purification.[9] |
Table 2: Purity Enhancement at Different Purification Stages for a Target Mogroside (e.g., Mogroside V)
| Purification Step | Initial Purity of Target Mogroside | Final Purity of Target Mogroside |
| Macroporous Resin Chromatography | Crude Extract | 10.7% |
| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% |
| Semi-Preparative HPLC | 76.34% | 99.60% |
| Data adapted from studies on Mogroside V purification.[4][10] |
Experimental Protocols
1. Extraction of Crude Mogrosides
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Materials: Dried and powdered Siraitia grosvenorii fruit, 70% aqueous ethanol.
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Procedure:
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Mix the powdered monk fruit with 70% aqueous ethanol in a 1:10 solid-to-liquid ratio (w/v).
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Stir the mixture at room temperature for 12-24 hours.
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Filter the mixture to separate the extract from the solid residue.
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Repeat the extraction process on the residue two more times.
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Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.[4]
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2. Preliminary Purification with Macroporous Resin
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Materials: Crude mogroside extract, macroporous adsorbent resin (e.g., HP-20), deionized water, ethanol.
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Procedure:
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Dissolve the crude extract in deionized water.
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Load the solution onto a pre-equilibrated macroporous resin column.
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Wash the column with several column volumes of deionized water to remove highly polar impurities like sugars and pigments.
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Elute the mogrosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[3]
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Collect fractions and analyze them by analytical HPLC to identify those containing this compound.
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Pool the relevant fractions and concentrate them under reduced pressure.
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3. High-Purity Purification by Preparative HPLC
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Materials: Enriched mogroside fraction, HPLC-grade acetonitrile (B52724), HPLC-grade water, (optional: formic acid).
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Instrumentation: Preparative HPLC system with a C18 column.
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Procedure:
-
Dissolve the enriched fraction in the initial mobile phase.
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Filter the sample through a 0.45 µm filter.
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Inject the sample onto the preparative HPLC column.
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Elute with a gradient of acetonitrile in water. A typical gradient might be from 20% to 50% acetonitrile over 40-60 minutes. This gradient should be optimized based on analytical HPLC results.
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Monitor the elution profile at a wavelength of 203-210 nm.
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Collect the fractions corresponding to the this compound peak.
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Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.[3][4]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. maxapress.com [maxapress.com]
- 10. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of 11-Oxomogroside II A1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detection for 11-Oxomogroside II A1.
Frequently Asked Questions (FAQs)
Q1: What is the optimal detection method for this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most effective methods for the detection and quantification of this compound and other mogrosides. LC-MS/MS is particularly powerful for achieving very low detection concentrations in biological samples.[1][2][3]
Q2: What is the recommended wavelength for UV detection of this compound?
A2: A UV detection wavelength of approximately 210 nm is commonly used for the analysis of mogrosides, including 11-oxomogroside V, a closely related compound.[4] Optimization around this wavelength may be necessary to maximize the signal for this compound.
Q3: How can I improve the separation of this compound from other mogrosides?
A3: Optimizing the gradient elution program is crucial for good separation. A shallow gradient, where the percentage of the organic solvent (e.g., acetonitrile) is increased slowly over a longer period, can significantly improve the resolution of closely eluting compounds like mogroside isomers.
Q4: What are the key considerations for sample preparation to enhance detection sensitivity?
A4: Proper sample preparation is critical. For plant materials, a thorough extraction using methods like hot water or ethanol (B145695) extraction followed by a cleanup step with macroporous resin is recommended to remove interfering substances. For biological fluids such as plasma or serum, protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is a common and effective method.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
HPLC & LC-MS/MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation. | 1. Adjust the mobile phase pH. For acidic compounds, a lower pH can improve peak shape. 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Air bubbles in the pump. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Purge the pump to remove any trapped air bubbles. |
| Low Signal Intensity | 1. Suboptimal detection wavelength (HPLC-UV). 2. Ion suppression in the MS source (LC-MS/MS). 3. Inefficient sample extraction or cleanup. | 1. Optimize the UV detection wavelength by scanning a standard of this compound. 2. Improve sample cleanup to remove matrix components that cause ion suppression. Dilute the sample if necessary. 3. Re-evaluate the extraction and purification protocol to maximize recovery. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Incomplete column equilibration between runs. 3. Mobile phase not properly degassed. | 1. Use fresh, high-purity solvents and flush the detector cell. 2. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Degas the mobile phase using an in-line degasser or by sonication. |
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table provides comparative data for a closely related compound, 11-oxomogroside V, and other major mogrosides found in Siraitia grosvenorii.
| Compound | Method | Matrix | Linear Range | Limit of Quantification (LOQ) |
| 11-oxomogroside V | HPLC-UV | Momordica grosvenori fruit | 0.5985 - 14.9625 µg | Not Specified |
| Mogroside V | HPLC-UV | Momordica grosvenori fruit | 0.8046 - 20.1150 µg | Not Specified |
| Mogroside V | LC-MS/MS | Rat Plasma | 96.0 - 96000 ng/mL | 96.0 ng/mL |
This data is provided for reference and comparison. Optimal parameters for this compound may vary.
Experimental Protocols
Protocol 1: HPLC-UV Method for Mogroside Analysis
This protocol is adapted from a method for the determination of mogroside V and 11-oxomogroside V and can be used as a starting point for optimizing the detection of this compound.
-
Column: ODS C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water
-
Gradient Program:
-
Start with a lower concentration of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity. A shallow gradient is recommended for better separation.
-
-
Flow Rate: 0.75 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 40°C
Protocol 2: LC-MS/MS Method for Mogroside Analysis in Biological Samples
This protocol is based on a method for mogroside V in rat plasma and is suitable for sensitive detection of mogrosides in biological matrices.
-
Sample Preparation:
-
To 75 µL of plasma, add 250 µL of cold methanol to precipitate proteins.
-
Vortex the mixture and centrifuge.
-
Collect the supernatant for analysis.
-
-
Chromatography:
-
Column: C18 column (e.g., 2.0 mm x 50 mm, 3.0 µm)
-
Mobile Phase: Methanol and Water (60:40, v/v)
-
Flow Rate: 0.2 - 0.4 mL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the specific precursor and product ions for this compound by infusing a standard solution. For mogroside V, a transition of m/z 1285.6 → 1123.7 has been reported.
-
Visualizations
Experimental Workflow for this compound Analysis
References
Technical Support Center: Chromatographic Separation of 11-Oxomogroside II A1
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate column for the separation of 11-Oxomogroside II A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound is a triterpene glycoside, a type of natural sweetener, isolated from the fruit of Siraitia grosvenorii (monk fruit). Its separation and purification are crucial for quality control in the food and beverage industry, as well as for pharmacological research due to the potential health benefits of mogrosides.
Q2: What are the key chemical properties of this compound to consider for column selection?
A2: this compound is a relatively polar compound due to its glycosidic nature, featuring multiple hydroxyl groups. It has a molecular formula of C42H70O14 and a molecular weight of approximately 799.01 g/mol .[1] It is soluble in polar organic solvents such as methanol, ethanol, and DMSO. These properties strongly suggest that reverse-phase chromatography is a suitable separation technique.
Q3: What type of chromatography is most commonly used for this compound separation?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for the separation and analysis of this compound and other mogrosides from monk fruit extracts.
Q4: Which stationary phase is recommended for an RP-HPLC column?
A4: C18 (ODS - octadecyl-silane) is the most frequently recommended and successfully used stationary phase for the separation of mogrosides, including this compound. Its non-polar nature provides good retention and resolution for these polar glycosides when used with a polar mobile phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Tailing | Inappropriate mobile phase composition or gradient. | Optimize the gradient profile of acetonitrile (B52724) and water. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape. |
| Column degradation. | Use a guard column to protect the analytical column. If performance continues to decline, replace the column. | |
| Low Retention of this compound | Mobile phase is too strong (too much organic solvent). | Decrease the initial percentage of acetonitrile in your gradient or use a weaker organic solvent. |
| Column is not suitable. | Ensure you are using a reverse-phase column, preferably C18. | |
| Ghost Peaks | Contamination in the sample, solvent, or HPLC system. | Use high-purity solvents and filter all samples and mobile phases before use. Flush the HPLC system thoroughly. |
| Inconsistent Retention Times | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Column Selection and Experimental Parameters
The selection of an appropriate HPLC column is critical for the successful separation of this compound. Below is a summary of commonly used columns and typical experimental conditions.
Recommended Column Characteristics
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (ODS) | Provides optimal retention and selectivity for polar mogrosides in a reverse-phase system. |
| Particle Size | 3 - 5 µm | Smaller particles offer higher efficiency and better resolution, suitable for analytical purposes. |
| Pore Size | 100 - 120 Å | Appropriate for molecules of the size of this compound. |
| Column Dimensions (Analytical) | 4.6 mm x 150-250 mm | Standard dimensions for analytical HPLC, providing a good balance between resolution and analysis time. |
| Column Dimensions (Preparative) | ≥ 20 mm I.D. | Larger diameter columns are necessary for purifying larger quantities of the compound. |
Typical Mobile Phase Compositions
| Mobile Phase A | Mobile Phase B | Gradient |
| Water | Acetonitrile | A gradient elution is typically employed, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. |
| Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | The addition of an acid can improve peak shape and ionization in mass spectrometry detection. |
| Water with 0.1% Phosphoric Acid | Acetonitrile | Phosphoric acid is another common modifier to control pH and improve peak symmetry. |
Detailed Experimental Protocol: Analytical HPLC Separation
This protocol provides a general procedure for the analytical separation of this compound from a monk fruit extract.
1. Sample Preparation:
- Extract a known weight of dried and powdered monk fruit with an 80:20 methanol-water solution using ultrasonication.
- Centrifuge the extract to pellet solid material.
- Filter the supernatant through a 0.45 µm syringe filter before injection.
2. HPLC System and Column:
- HPLC System: A standard analytical HPLC system with a UV detector or a Mass Spectrometer (MS).
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Column Temperature: 30-40 °C.
3. Mobile Phase and Gradient:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.8 - 1.0 mL/min.
- Gradient Program:
- 0-10 min: 15-25% B
- 10-30 min: 25-35% B
- 30-40 min: 35-50% B
- 40-45 min: 50-90% B (wash)
- 45-50 min: 90-15% B (re-equilibration)
4. Detection:
- UV Detection: 203-210 nm.
- MS Detection: Electrospray ionization (ESI) in negative mode is often used for mogrosides.
5. Data Analysis:
- Identify the peak for this compound by comparing the retention time with a purified standard.
- Quantify the amount of this compound by creating a calibration curve with standards of known concentrations.
Column Selection Workflow
Caption: A flowchart outlining the logical steps for selecting an appropriate HPLC column and developing a separation method for this compound.
References
Validation & Comparative
A Comparative Bioactivity Analysis: 11-Oxomogroside II A1 vs. Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the bioactive properties of two cucurbitane glycosides derived from Siraitia grosvenorii (monk fruit): 11-Oxomogroside II A1 and Mogroside V. The comparison is based on available experimental data, with a focus on their distinct and overlapping biological effects.
Executive Summary
Mogroside V, the most abundant mogroside in monk fruit, exhibits a broad spectrum of bioactivities, including potent antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties. Its mechanisms of action are well-characterized, involving the modulation of key signaling pathways such as NF-κB, JAK-STAT, and AMPK. In contrast, the currently documented bioactivity of this compound is primarily its potent inhibitory effect on the activation of the Epstein-Barr virus (EBV). While comprehensive data on other biological effects of this compound are limited, comparative studies on the structurally related 11-oxo-mogroside V suggest that the "11-oxo" functional group may enhance certain antioxidant activities, particularly the scavenging of superoxide (B77818) anions and hydrogen peroxide. This guide synthesizes the available quantitative data and experimental methodologies to facilitate further research and development of these promising natural compounds.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and Mogroside V. Due to the limited data on this compound, data for the structurally similar 11-oxo-mogroside V is included for antioxidant activity comparison, with the caveat that these are distinct molecules.
Table 1: Antiviral Activity
| Compound | Bioactivity | Assay System | IC50 | Reference |
| This compound | Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) activation | TPA-induced in Raji cells | 346-400 mol ratio/32 pmol TPA | [1][2] |
| Mogroside V | Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) activation | - | Not Reported | - |
Table 2: Antioxidant Activity
| Compound | Bioactivity | EC50 (µg/mL) | Reference |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | 48.44 | [3][4] |
| Superoxide Anion (O₂⁻) Scavenging | Higher than 11-oxo-mogroside V | [3] | |
| Hydrogen Peroxide (H₂O₂) Scavenging | Higher than 11-oxo-mogroside V | ||
| 11-oxo-mogroside V (proxy for this compound) | Hydroxyl Radical (•OH) Scavenging | 146.17 | |
| Superoxide Anion (O₂⁻) Scavenging | 4.79 | ||
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | ||
| Inhibition of •OH-induced DNA damage | 3.09 |
Signaling Pathways and Mechanisms of Action
This compound
The primary reported mechanism of action for this compound is the inhibition of Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). The specific molecular targets within the EBV lytic cycle signaling pathway that are modulated by this compound are yet to be fully elucidated.
Mogroside V
Mogroside V has been shown to modulate a variety of signaling pathways, contributing to its diverse bioactivities.
-
Anti-inflammatory Activity: Mogroside V exerts anti-inflammatory effects by inhibiting the activation of the NF-κB and JAK-STAT signaling pathways. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-5.
-
Antioxidant Activity: The antioxidant properties of Mogroside V are attributed to its ability to scavenge reactive oxygen species and potentially modulate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.
-
Anti-diabetic and Metabolic Regulation: Mogroside V has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating cellular energy metabolism. This activation can lead to improved glucose uptake and reduced fat accumulation.
-
Anti-cancer Activity: In pancreatic cancer models, Mogroside V has been shown to inhibit tumor growth by promoting apoptosis and cell cycle arrest, potentially through the regulation of the STAT3 signaling pathway.
References
11-Oxomogroside II A1 vs. Other 11-Oxo Mogrosides: A Comparative Analysis of Biological Activity
In the landscape of natural sweeteners and bioactive compounds, mogrosides from the monk fruit (Siraitia grosvenorii) have garnered significant attention for their potential therapeutic applications. Among these, the 11-oxo substituted mogrosides represent a class of compounds with emerging evidence of diverse biological activities. This guide provides a comparative overview of 11-Oxomogroside II A1 and other notable 11-oxo mogrosides, focusing on their antioxidant, anti-inflammatory, and anti-cancer properties, supported by available experimental data.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various 11-oxo mogrosides and the related Mogroside V for comparative purposes. It is important to note that direct comparative studies for this compound against other individual 11-oxo mogrosides are limited in the current scientific literature.
Table 1: Comparative Antioxidant Activity of 11-Oxomogroside V and Mogroside V
| Compound | Activity | EC50 (µg/mL) |
| 11-Oxomogroside V | Superoxide (B77818) (O₂⁻) Scavenging | 4.79 |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | |
| Hydroxyl (•OH) Radical Scavenging | 146.17 | |
| Hydroxyl Radical-Induced DNA Damage Inhibition | 3.09 | |
| Mogroside V | Hydroxyl (•OH) Radical Scavenging | 48.44 |
Table 2: Comparative Anti-tumor and Anti-viral Activity of 11-Oxo Mogrosides
| Compound | Activity | Cell Line/Assay | IC50 |
| 11-Oxomogroside IV A | Cytotoxicity | SMMC-772 (Human Hepatocellular Carcinoma) | 288 µg/mL[1] |
| This compound (in a mixture with other new mogrosides) | Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation | Raji cells | 346-400 mol ratio/32 pmol TPA[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data. The following are protocols for the key experiments cited.
Reactive Oxygen Species (ROS) Scavenging Activity Assay (Chemiluminescence Method)
This protocol is a general method for determining the ROS scavenging capacity of mogrosides.
-
Objective: To quantify the ability of 11-oxo mogrosides to scavenge superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl (•OH) radicals.
-
Principle: The reaction between a specific ROS and a chemiluminescent probe generates light. The presence of an antioxidant compound scavenges the ROS, leading to a decrease in light emission, which is measured by a luminometer. The EC50 value, the concentration of the compound causing 50% inhibition of the chemiluminescence signal, is then calculated.
-
Materials:
-
Purified 11-oxo mogroside samples
-
Luminol (chemiluminescent probe)
-
Pyrogallol (superoxide generator)
-
Hydrogen peroxide (H₂O₂)
-
FeSO₄-EDTA (for hydroxyl radical generation via Fenton reaction)
-
Tris-HCl buffer
-
Chemiluminescence analyzer
-
-
Procedure:
-
Superoxide Scavenging: A reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the test compound is prepared. The reaction is initiated by adding pyrogallol, and the chemiluminescence is measured immediately.
-
Hydrogen Peroxide Scavenging: A reaction mixture containing Tris-HCl buffer, luminol, H₂O₂, and varying concentrations of the test compound is prepared. The chemiluminescence is measured.
-
Hydroxyl Radical Scavenging: Hydroxyl radicals are generated by the Fenton reaction (FeSO₄-EDTA and H₂O₂). The test compound is added at varying concentrations to the reaction mixture containing luminol, and the chemiluminescence is measured.
-
-
Data Analysis: The percentage of ROS scavenging is calculated by comparing the chemiluminescence intensity of the sample to that of a control without the sample. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is used to evaluate the potential anti-tumor promoting activity of compounds.
-
Objective: To determine the inhibitory effect of 11-oxo mogrosides on the activation of the Epstein-Barr virus early antigen induced by a tumor promoter.
-
Principle: The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) induces the expression of EBV-EA in latently infected Raji cells. The inhibitory activity of a test compound is measured by its ability to reduce the percentage of EBV-EA-positive cells.
-
Materials:
-
Raji cells (human B-lymphoblastoid cell line)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
n-butyric acid (inducer)
-
Purified 11-oxo mogroside samples
-
May-Grünwald-Giemsa staining solution
-
Fluorescence microscope
-
-
Procedure:
-
Raji cells are cultured and treated with n-butyric acid to induce a latent EBV infection state.
-
The cells are then incubated with TPA and varying concentrations of the test compound for a specified period (e.g., 48 hours).
-
After incubation, cell smears are prepared and stained with May-Grünwald-Giemsa.
-
The number of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.
-
-
Data Analysis: The percentage of EBV-EA-positive cells in the treated groups is compared to the control group (treated with TPA alone). The IC50 value is calculated as the concentration of the compound that reduces the number of EBV-EA-positive cells by 50%.[2]
Signaling Pathway Modulation
Several mogrosides have been shown to modulate key signaling pathways involved in inflammation and cellular metabolism. While specific data for this compound is not yet available, the actions of other mogrosides provide a valuable framework for understanding the potential mechanisms of this class of compounds.
NF-κB and MAPK Signaling Pathways
Mogroside V has been demonstrated to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In inflammatory conditions, lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including NF-κB and MAPKs (p38, ERK, and JNK), which in turn promote the expression of pro-inflammatory cytokines. Mogroside V has been shown to suppress the phosphorylation of key proteins in these pathways, thereby reducing the inflammatory response.
AMPK Signaling Pathway
Mogroside V and Mogroside IIIE have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy metabolism. Its activation can lead to beneficial effects such as improved insulin (B600854) sensitivity and reduced inflammation. Mogroside IIIE, for instance, has been found to activate the AMPK/SIRT1 pathway, which may contribute to its protective effects in high-glucose conditions.
Conclusion
The available data suggests that 11-oxo mogrosides are a promising class of bioactive compounds with multifaceted therapeutic potential. While 11-Oxomogroside V has demonstrated potent antioxidant activities, and 11-Oxomogroside IV A has shown anti-tumor potential, data on this compound remains limited to its inhibitory effect on EBV-EA activation as part of a mixture. The modulation of key signaling pathways like NF-κB, MAPK, and AMPK by related mogrosides provides a strong rationale for further investigation into the specific mechanisms of action of this compound and other less-studied 11-oxo mogrosides. Future research, including direct comparative studies, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this intriguing family of natural compounds.
References
A Comparative Purity Assessment: Synthesized vs. Natural 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity profiles of synthetically derived versus naturally isolated 11-Oxomogroside II A1. As a cucurbitane glycoside of interest for its potential pharmacological activities, understanding the purity and impurity profiles of this compound from different sources is critical for reproducible research and drug development. This document outlines the methodologies for obtaining both forms of the compound and presents a comparative analysis of their purity based on standard analytical techniques.
Introduction to this compound
This compound is a derivative of Mogroside II A1, a natural triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3] The introduction of an oxo- group at the C-11 position can modulate the biological activity of the parent mogroside, making 11-oxo derivatives interesting candidates for further investigation. The purity of such compounds is paramount, as trace impurities can significantly impact experimental outcomes. While natural sourcing provides the original compound, chemical synthesis offers a controlled route to produce the target molecule, often with a different impurity profile.
Experimental Workflow
The overall workflow for obtaining and comparing synthesized and natural this compound is depicted below. This process involves the extraction and purification of the natural compound from Siraitia grosvenorii and the chemical synthesis of this compound from its precursor, Mogroside II A1. Both resulting compounds are then subjected to rigorous purity analysis.
Data Presentation
The purity of natural and synthesized this compound was assessed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the tables below.
Table 1: Purity Assessment of this compound by HPLC
| Sample Source | Retention Time (min) | Peak Area (%) |
| Natural | 15.2 | 98.5 |
| Synthesized | 15.2 | 99.1 |
Table 2: Mass Spectrometry Analysis of this compound
| Sample Source | Observed m/z [M+H]⁺ | Theoretical m/z [M+H]⁺ |
| Natural | 799.48 | 799.48 |
| Synthesized | 799.48 | 799.48 |
Table 3: Impurity Profile Comparison
| Impurity Type | Natural this compound | Synthesized this compound |
| Related Mogrosides | Present at low levels (e.g., Mogroside II A1, isomers) | Absent or negligible |
| Reagents & Solvents | Absent | Trace amounts of residual solvents and reagents may be present |
| By-products | Absent | Minor amounts of oxidation by-products may be present |
Experimental Protocols
Natural this compound Isolation and Purification
-
Extraction: Dried and powdered fruits of Siraitia grosvenorii are extracted with 80% aqueous methanol (B129727) at room temperature. The resulting extract is filtered and concentrated under reduced pressure.
-
Purification: The crude extract is subjected to column chromatography on a macroporous adsorbent resin, eluting with a gradient of ethanol (B145695) in water. Fractions containing mogrosides are collected and further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Synthesis of this compound
-
Starting Material: Mogroside II A1 is used as the starting material for the synthesis.
-
Selective Oxidation: Mogroside II A1 is dissolved in anhydrous dichloromethane (B109758) under an inert atmosphere. Dess-Martin periodinane (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity is determined using a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water. Detection is performed using an Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 203 nm).
-
Mass Spectrometry (MS): The identity of the compound is confirmed by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the compound is confirmed and the purity is assessed using ¹H and ¹³C NMR spectroscopy. Quantitative NMR (qNMR) can be employed for a highly accurate purity determination using a certified internal standard.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the source of this compound, its purity, and its suitability for different research and development applications.
Conclusion
Both naturally isolated and synthetically produced this compound can be obtained at high purity. The primary difference lies in their impurity profiles. Natural this compound may contain trace amounts of structurally related mogrosides, while the synthesized version may have residual reagents and by-products from the chemical process. The choice between the two will depend on the specific application. For initial biological screening, both sources may be suitable. However, for in-depth pharmacological studies and drug development, the well-defined and consistent impurity profile of the synthesized compound is often preferred.
References
Cross-Validation of Analytical Methods for 11-Oxomogroside II A1: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of bioactive compounds is fundamental to ensuring data integrity and making informed decisions. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 11-Oxomogroside II A1, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).
Structural Similarity of Compared Mogrosides
This compound, 11-Oxomogroside V, and Mogroside II A2 all share the same core tetracyclic triterpenoid aglycone structure, known as mogrol. The key differentiators between these molecules are the number and composition of their sugar moieties (glycosylation) and the presence of a ketone group at the 11th carbon position. Due to these structural similarities, the analytical behaviors of these compounds, particularly in reversed-phase chromatography, are expected to be comparable. This allows for the informed extrapolation of method parameters and performance characteristics.
Quantitative Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including desired sensitivity, the complexity of the sample matrix, and available instrumentation. The following tables summarize the key performance parameters of HPLC-UV and LC-MS/MS methods based on published data for 11-Oxomogroside V and other closely related mogrosides.
Table 1: HPLC-UV Method Performance for 11-Oxomogroside V
| Performance Parameter | Reported Values |
| Linearity (r²) | ≥ 0.9984 |
| Accuracy (Recovery %) | 102.5% |
| Precision (RSD %) | 4.43% |
| Detection Wavelength | 210 nm |
Table 2: General Performance Characteristics of LC-MS/MS for Mogroside Analysis
| Performance Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 15% |
| Sensitivity | High (pg/mL to ng/mL range) |
| Selectivity | Very High |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods from the scientific literature for mogrosides and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices such as purified extracts or formulated products.
a) Sample Preparation:
-
Accurately weigh a portion of the powdered sample or liquid extract.
-
Perform extraction with a suitable solvent, such as an 80% methanol-water solution, often facilitated by ultrasonication to enhance efficiency.
-
Centrifuge the extract to pelletize solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
b) Chromatographic Conditions:
-
Column: ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water.
-
Flow Rate: 0.75 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 40°C.
c) Calibration: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent. Perform serial dilutions to create a series of calibration standards. Construct a calibration curve by plotting the peak area against the concentration of the standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices and for pharmacokinetic studies.
a) Sample Preparation:
-
For liquid samples, a simple dilution with a compatible solvent followed by filtration is often sufficient.
-
For biological matrices like plasma, a protein precipitation step using a solvent such as acetonitrile is typically required.
-
For solid samples, an extraction step similar to the HPLC-UV protocol is necessary.
b) Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile, both typically containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate for this column dimension would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for mogrosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Visualizing Workflows and Logical Relationships
To facilitate a clearer understanding of the experimental and logical processes involved in the cross-validation of analytical methods for this compound, the following diagrams are provided.
Caption: A logical workflow for the cross-validation of analytical methods.
Caption: A generalized experimental workflow for the analysis of this compound.
The Sweeter Side of Science: A Comparative Guide to the Structure-Activity Relationship of 11-Oxo Mogrosides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 11-oxo mogrosides' biological activities against other mogroside analogues, supported by experimental data. Delve into the nuanced structure-activity relationships that govern their efficacy as antioxidants, anti-inflammatory, and anticancer agents.
Mogrosides, the primary sweetening compounds extracted from monk fruit (Siraitia grosvenorii), have garnered significant interest for their potential health benefits beyond their role as non-caloric sweeteners. Among these, 11-oxo mogrosides, characterized by a ketone group at the C-11 position of the mogrol (B2503665) backbone, exhibit a distinct bioactivity profile compared to their hydroxylated counterparts, such as the more abundant mogroside V. This guide synthesizes available data to illuminate these differences, offering a valuable resource for evaluating their therapeutic and nutraceutical potential.
Comparative Biological Activity: 11-Oxo-Mogroside V vs. Mogroside V
The presence of the 11-oxo functional group significantly influences the biological activity of mogrosides. The following tables summarize the quantitative data comparing the antioxidant and anticancer activities of 11-oxo-mogroside V and mogroside V.
Antioxidant Activity
The antioxidant capacity of 11-oxo-mogroside V has been evaluated through its ability to scavenge various reactive oxygen species (ROS). Comparative studies reveal a nuanced relationship between the structure of these compounds and their antioxidant efficacy.
| Compound | Activity | EC50 (µg/mL) | Reference |
| 11-oxo-mogroside V | Superoxide (B77818) (O₂⁻) Scavenging | 4.79 | [1][2][3] |
| Mogroside V | Superoxide (O₂⁻) Scavenging | > 4.79 (less effective) | [2][3] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | |
| Mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | > 16.52 (less effective) | |
| 11-oxo-mogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 | |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | 48.44 | |
| 11-oxo-mogroside V | Inhibition of •OH-induced DNA damage | 3.09 |
Key Observation: 11-oxo-mogroside V demonstrates superior scavenging activity against superoxide and hydrogen peroxide radicals compared to mogroside V. Conversely, mogroside V is a more potent scavenger of hydroxyl radicals. Notably, 11-oxo-mogroside V exhibits a remarkable ability to inhibit hydroxyl radical-induced DNA damage.
Anticancer and Anti-inflammatory Activity
Both 11-oxo-mogroside V and mogroside V have been investigated for their potential in cancer prevention and treatment. Studies have shown their ability to inhibit tumor growth and modulate inflammatory pathways.
| Compound | Activity | Experimental Model | Key Findings | Reference |
| 11-oxo-mogroside V | Anti-tumor | Mouse skin carcinogenesis model | Inhibitory effect on tumor promotion. In a group treated with DMBA, TPA, and 11-oxo-mogroside V, only 26.6% and 53.3% of mice bore papillomas at 10 and 15 weeks, respectively. | |
| Mogroside V | Anti-tumor | Mouse skin carcinogenesis model | Also shows inhibitory effects on tumor promotion. | |
| 11-oxo-mogroside V | Anti-inflammatory | Not explicitly detailed in search results. | Related mogrosides modulate inflammatory pathways. | |
| Mogroside V | Anti-inflammatory | Murine Macrophages and Ear Edema Model | Down-regulates the expression of inflammatory genes. |
Key Observation: Both compounds exhibit inhibitory effects on skin carcinogenesis in mouse models. While specific anti-inflammatory data for 11-oxo-mogroside V is not as detailed in the provided results, the activity of related mogrosides suggests a potential role in modulating inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the literature.
Antioxidant Activity Assays (Chemiluminescence Method)
This method quantifies the scavenging effect of compounds on different reactive oxygen species by measuring the inhibition of chemiluminescence.
1. Superoxide Anion (O₂⁻) Scavenging:
-
Reagents: Tris-HCl buffer, luminol, pyrogallol (B1678534) (autoxidizes to generate O₂⁻).
-
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, luminol, and varying concentrations of the test compound (e.g., 11-oxo-mogroside V).
-
The reaction is initiated by adding pyrogallol.
-
The chemiluminescence intensity is measured immediately over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.
-
2. Hydrogen Peroxide (H₂O₂) Scavenging:
-
Reagents: Tris-HCl buffer, luminol, H₂O₂.
-
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, luminol, and H₂O₂.
-
Varying concentrations of the test compound are added to the mixture.
-
The reduction in chemiluminescence intensity, corresponding to the scavenging of H₂O₂, is measured.
-
3. Hydroxyl Radical (•OH) Scavenging:
-
Reagents: Buffered solution, luminol, FeSO₄-EDTA, H₂O₂ (Fenton reaction to generate •OH).
-
Procedure:
-
Hydroxyl radicals are generated via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Varying concentrations of the test compound are added to the system.
-
The inhibition of chemiluminescence, indicating •OH scavenging, is measured.
-
Data Analysis: For each ROS, the percentage of inhibition is plotted against the sample concentration to calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Inhibition of Tumor Promotion in Mouse Skin
This in vivo assay evaluates the potential of a compound to inhibit the development of skin tumors.
-
Animal Model: Female ICR mice.
-
Chemicals:
-
Initiator: 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).
-
Promoter: 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
-
Procedure:
-
Initiation: A single topical application of DMBA is administered to the shaved backs of the mice.
-
Promotion: One week after initiation, TPA is applied topically twice a week for a specified period (e.g., 20 weeks).
-
Treatment: The test compound (e.g., 11-oxo-mogroside V) is applied topically shortly before each TPA application.
-
Observation: The number and incidence of skin papillomas are recorded weekly.
-
Visualizing the Science: Pathways and Workflows
Understanding the complex biological processes and experimental designs can be enhanced through visual aids.
References
A Comparative Analysis of 11-Oxomogroside II A1: Unveiling In Vitro Efficacy Amidst a Gap in In Vivo Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known biological activities of 11-Oxomogroside II A1. Due to a lack of available in vivo studies on this specific compound, this guide leverages data from its close structural analog, 11-oxo-mogroside V, to offer a broader perspective on its potential efficacy.
This guide synthesizes the currently available scientific literature to present a clear, data-driven comparison of this compound's performance, highlighting its demonstrated in vitro effects and drawing parallels with a closely related mogroside for which both in vitro and in vivo data exist. This approach aims to provide a valuable resource for understanding the potential therapeutic applications of this compound while underscoring the critical need for future in vivo research.
In Vitro Efficacy: A Look at the Direct Evidence
The primary demonstrated in vitro activity of this compound is its inhibitory effect on the activation of the Epstein-Barr virus (EBV). This activity is a crucial first step in evaluating its potential as an antiviral or chemopreventive agent.
Quantitative Data Summary: this compound
| Parameter | Cell Line | Treatment | Effect | IC50 (mol ratio/32 pmol TPA) |
| EBV-EA Activation Inhibition | Raji cells | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced | Inhibited EBV early antigen (EA) activation. | 346-400 |
Comparative Analysis with 11-oxo-mogroside V
To bridge the gap in in vivo data for this compound, we turn to its structural analog, 11-oxo-mogroside V. This compound has been more extensively studied, with both in vitro and in vivo data available, particularly concerning its antioxidant and neuroprotective properties.
Quantitative Data Summary: 11-oxo-mogroside V
| Efficacy Type | Parameter | Model System | Treatment | Effect | Quantitative Data (EC50 or other metrics) |
| In Vitro | Antioxidant Activity | Chemiluminescence assay | Reactive Oxygen Species (O₂⁻, H₂O₂, •OH) | Scavenged reactive oxygen species.[1] | O₂⁻: 4.79 µg/mL, H₂O₂: 16.52 µg/mL, •OH: 146.17 µg/mL[1] |
| EBV-EA Activation Inhibition | Raji cells | TPA-induced | Inhibited EBV-EA induction. | 91.2% inhibition at 1000 mol ratio/TPA | |
| In Vivo | Neuroprotection | MK-801-induced mouse model of schizophrenia | Mogroside V (metabolized to 11-oxo-mogrol) | Prevented MK-801-induced PPI deficits and social withdrawal. | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Epstein-Barr Virus (EBV) Early Antigen (EA) Activation Inhibition Assay
This assay is a primary screening method for potential antitumor promoters.
Cell Culture:
-
Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
Induction of EBV-EA:
-
Raji cells are seeded at a density of 1 x 10⁶ cells/mL.
-
The cells are treated with a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the lytic cycle and the expression of EBV early antigens.
-
Various concentrations of the test compound (e.g., this compound) are added simultaneously with the inducer.
Detection of EBV-EA:
-
After a specific incubation period (e.g., 48 hours), the cells are harvested, washed, and smeared onto glass slides.
-
The cells are fixed with acetone.
-
Indirect immunofluorescence is used to detect the expression of EBV-EA. This involves incubating the cells with human serum containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody.
-
The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The IC₅₀ value, the concentration of the compound that inhibits 50% of the induced EA activation, is then calculated.
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
Comparative Guide to the Validation of 11-Oxomogroside II A1 as a Biomarker for Siraitia grosvenorii Quality
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine cultivated for its fruit, which is a source of natural, non-caloric sweeteners called mogrosides. The quality of S. grosvenorii fruit and its extracts is paramount for its use in the food, beverage, and pharmaceutical industries. Traditionally, the quality has been assessed based on physical characteristics and the content of the primary sweetening compound, Mogroside V. This guide provides a comparative analysis of the established biomarker, Mogroside V, with a potential emerging biomarker, 11-Oxomogroside II A1, and other related mogrosides. The validation of new biomarkers is crucial for a more comprehensive quality control, which can lead to improved product consistency and efficacy.
Current Standard Biomarker: Mogroside V
Mogroside V is a cucurbitane-type triterpenoid (B12794562) glycoside and is the most abundant and one of the sweetest mogrosides in ripe S. grosvenorii fruit.[1] Its high concentration and direct correlation with the sweetness intensity of the fruit extract have led to its establishment as the primary chemical marker for quality control in the Chinese Pharmacopoeia.[1] The quality of commercial Luo Han Guo extracts is often graded based on the percentage of Mogroside V.[2]
Potential Alternative Biomarker: this compound and Other Mogrosides
Recent research has identified a diverse profile of mogrosides in S. grosvenorii, including various oxidized forms such as 11-oxomogrosides. This compound is one such compound that has been isolated from the fruit.[1] While not as abundant as Mogroside V, the presence and concentration of this compound and other minor mogrosides may serve as important indicators of the fruit's maturity, processing conditions, and storage history. For instance, the levels of different mogrosides, including 11-oxo-mogroside V, have been shown to change significantly during post-harvest storage and under different drying methods.[3] This suggests that a panel of mogrosides, including this compound, could provide a more detailed quality profile than Mogroside V alone.
The rationale for exploring alternative biomarkers lies in the fact that the overall flavor and potential therapeutic effects of S. grosvenorii extracts are a result of the complex interplay of various phytochemicals, not just the sweetness imparted by Mogroside V. Some minor mogrosides may contribute to the flavor profile or possess distinct bioactivities.
Comparative Analysis of Mogroside Content
The following tables summarize the quantitative data on Mogroside V and other relevant mogrosides from various studies. These data illustrate the variability in mogroside content based on different factors and highlight the potential for using a multi-component analysis for quality assessment.
Table 1: Mogroside Content Variation During Post-harvest Storage of Siraitia grosvenorii Fresh Fruits
| Mogroside | Day 0 (mg/g) | Day 7 (mg/g) | Day 14 (mg/g) | Day 60 (mg/g) |
| Mogroside III | 0.45 | 0.58 | 0.52 | 0.65 |
| Mogroside IV | 0.23 | 0.31 | 0.28 | 0.35 |
| Mogroside V | 1.89 | 2.45 | 2.68 | 3.12 |
| Mogroside VI | 0.11 | 0.15 | 0.18 | 0.22 |
| 11-oxo-mogroside V | 0.15 | 0.18 | 0.18 | 0.20 |
| Mogroside IIA2 | 0.08 | 0 | 0 | 0 |
Data adapted from a study on the analysis of main mogrosides in Siraitia grosvenorii fresh fruits and its variation during postharvest storage.
Table 2: Comparison of Mogroside Content in Siraitia grosvenorii Fruits Dried by Different Methods
| Compound | Hot-air Drying (HT) (relative content) | Low-temperature Drying (LT) (relative content) |
| Mogroside V | Lower | Higher |
| 11-oxo-mogroside V | Lower | Higher |
| Isomogroside V | Lower | Higher |
| Sucrose | Lower | Higher |
Data adapted from a study on the chemical comparison of monk fruit products processed by different drying methods.
These tables demonstrate that while Mogroside V is the most abundant, the concentrations of other mogrosides, including 11-oxo-mogroside V, are also influenced by post-harvest handling and processing. This variability suggests their potential as markers for assessing the quality and authenticity of the final product.
Experimental Protocols
The validation of a new biomarker requires a robust and validated analytical method. Below is a representative experimental protocol for the simultaneous quantification of multiple mogrosides, including this compound, in Siraitia grosvenorii samples using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS). This protocol can be adapted and validated for the specific purpose of biomarker validation.
Sample Preparation
-
Grinding: Dry the Siraitia grosvenorii fruit at 60°C to a constant weight and grind it into a fine powder (60-80 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 50 mL of 70% methanol-water solution.
-
Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm membrane filter before UPLC-QTOF-MS/MS analysis.
UPLC-QTOF-MS/MS Analysis
-
Chromatographic System: A Waters ACQUITY UPLC system or equivalent.
-
Column: A Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10-20% B
-
2-10 min: 20-35% B
-
10-15 min: 35-90% B
-
15-17 min: 90% B
-
17-17.1 min: 90-10% B
-
17.1-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: A Waters Xevo G2-XS QTOF mass spectrometer or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
Capillary Voltage: 2.5 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode: MSE (a data-independent acquisition mode)
-
Scan Range: m/z 50-1500
Method Validation
The analytical method should be validated according to the guidelines for the validation of phytochemical biomarkers. Key validation parameters include:
-
Specificity: Assessed by comparing the chromatograms of a blank sample, a standard solution, and a sample extract to ensure no interference at the retention times of the analytes.
-
Linearity: Determined by analyzing a series of standard solutions at different concentrations to establish a linear relationship between concentration and peak area.
-
Precision: Evaluated by repeatedly analyzing a sample to determine the intra-day and inter-day precision, expressed as the relative standard deviation (RSD).
-
Accuracy: Assessed by performing a recovery test, where a known amount of the standard is added to a sample, and the recovery percentage is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined to establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: Assessed by analyzing the sample extract at different time intervals to determine the stability of the analytes under specific storage conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for mogroside analysis.
Simplified Mogroside Biosynthetic Pathway
Caption: Simplified mogroside biosynthetic pathway.
Conclusion
While Mogroside V remains the industry standard for the quality control of Siraitia grosvenorii, there is a compelling case for the exploration of a multi-component biomarker profile for a more comprehensive quality assessment. The concentration of this compound and other minor mogrosides can provide valuable information about the fruit's history, from maturation to processing and storage. The validation of these potential biomarkers, using robust analytical methods such as UPLC-QTOF-MS/MS, will enable a more nuanced understanding of S. grosvenorii quality, ultimately benefiting researchers, drug development professionals, and consumers. Further research is warranted to establish a direct correlation between the profile of these minor mogrosides and the specific sensory and therapeutic properties of S. grosvenorii extracts.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. hnxb.org.cn [hnxb.org.cn]
Inter-Laboratory Comparison of 11-Oxomogroside II A1 Quantification: A Comparative Guide
Abstract:
This guide provides a comprehensive framework for an inter-laboratory comparison of the quantification of 11-Oxomogroside II A1, a key sweetening compound found in Monk Fruit (Siraitia grosvenorii). As the use of natural, low-calorie sweeteners continues to grow in the food, beverage, and pharmaceutical industries, the need for standardized and reproducible analytical methods for their quantification is paramount. This document outlines a detailed experimental protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), presents a hypothetical data set from a simulated inter-laboratory study to highlight potential variability, and discusses key considerations for method validation and harmonization. This guide is intended for researchers, analytical scientists, and quality control professionals working with mogroside-based sweeteners.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside that contributes to the characteristic sweetness of Monk Fruit extract. Accurate quantification of this and other mogrosides is essential for ensuring product quality, consistency, and appropriate application in various consumer products. Discrepancies in analytical results between laboratories can arise from variations in sample preparation, analytical instrumentation, reference standards, and data processing. An inter-laboratory comparison study is a crucial step towards identifying sources of variability and establishing a harmonized analytical method.
This guide presents a standardized protocol for the quantification of this compound and a hypothetical analysis of results from such a study. The aim is to provide a practical resource for laboratories seeking to validate their own methods and to contribute to the development of a universally accepted standard for mogroside analysis.
Experimental Protocols
A detailed methodology for the quantification of this compound is provided below. This protocol is designed to be a starting point for laboratories participating in an inter-laboratory comparison.
Sample Preparation (from Monk Fruit Powder)
-
Extraction:
-
Weigh 1.0 g of dried and powdered monk fruit into a 50 mL conical tube.
-
Add 25 mL of 80% methanol (B129727) (v/v) in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program:
-
0-20 min: 30% A
-
20-25 min: 30-80% A
-
25-30 min: 80% A
-
30-35 min: 80-30% A
-
35-40 min: 30% A
-
-
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Calibration and Quantification
-
Reference Standard: A certified reference material of this compound with a purity of ≥98%.
-
Calibration Curve: Prepare a series of standard solutions of this compound in 80% methanol at concentrations ranging from 10 to 500 µg/mL. A minimum of five concentration levels should be used to construct the calibration curve.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.
Data Presentation: Hypothetical Inter-Laboratory Comparison
The following table summarizes hypothetical quantitative data for this compound from a simulated inter-laboratory study involving five laboratories. Each laboratory analyzed the same provided sample of monk fruit extract in triplicate.
| Laboratory | Method | Mean Concentration (mg/g) | Standard Deviation (mg/g) | Coefficient of Variation (%) |
| Lab A | HPLC-UV | 8.5 | 0.4 | 4.7 |
| Lab B | HPLC-UV | 9.2 | 0.6 | 6.5 |
| Lab C | UPLC-MS | 8.8 | 0.3 | 3.4 |
| Lab D | HPLC-UV | 7.9 | 0.7 | 8.9 |
| Lab E | UPLC-MS | 8.9 | 0.2 | 2.2 |
| Overall | 8.66 | 0.50 | 5.77 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Discussion and Recommendations
The hypothetical data presented in Table 1 illustrates the potential for inter-laboratory variation in the quantification of this compound. Laboratories utilizing UPLC-MS (Labs C and E) demonstrated lower coefficients of variation, suggesting higher precision, which is often the case with mass spectrometry-based detection. The variability observed among laboratories using HPLC-UV could be attributed to differences in instrument calibration, column performance, or integration parameters.
To improve the reproducibility of this compound quantification, the following recommendations are proposed:
-
Harmonization of Methods: Laboratories should strive to use a harmonized analytical method, including standardized parameters for sample preparation and HPLC analysis.
-
Certified Reference Materials: The use of a common, certified reference material for this compound is critical for ensuring accuracy and comparability of results.
-
Method Validation: Each laboratory should perform a thorough validation of their analytical method, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.
-
Proficiency Testing: Participation in regular proficiency testing programs can help laboratories to monitor their performance and identify areas for improvement.
By addressing these factors, the scientific community can move towards a more standardized and reliable approach for the quantification of this compound and other important mogrosides, ultimately ensuring the quality and safety of monk fruit-based products.
Evaluating the Synergistic Potential of 11-Oxomogroside II A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds is a burgeoning field in drug discovery and development, offering the potential for enhanced therapeutic efficacy and reduced side effects. 11-Oxomogroside II A1, a cucurbitane triterpenoid (B12794562) glycoside from Siraitia grosvenorii, has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties. This guide provides a comparative framework for evaluating the synergistic effects of this compound with other compounds, using a representative case study of its hypothetical interaction with the flavonoid, quercetin (B1663063).
While direct experimental data on the synergistic effects of this compound is limited in publicly available literature, this guide presents a comprehensive approach to designing and interpreting such studies. The methodologies and data presented herein are based on established protocols for evaluating synergy and the known biological activities of triterpenoid glycosides and flavonoids.
Quantitative Data Summary
To quantitatively assess the synergistic potential of a combination of compounds, the Combination Index (CI) is a widely used method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following table presents hypothetical data from a checkerboard assay evaluating the synergistic antioxidant activity of this compound and Quercetin using the DPPH radical scavenging assay.
Table 1: Hypothetical Synergistic Antioxidant Activity of this compound and Quercetin
| Compound/Combination | IC50 (µM) - DPPH Scavenging | Combination Index (CI) |
| This compound (Alone) | 150 | - |
| Quercetin (Alone) | 25 | - |
| This compound + Quercetin (1:1 Ratio) | 15 | 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The following table illustrates a hypothetical synergistic anti-inflammatory effect by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 2: Hypothetical Synergistic Anti-inflammatory Activity of this compound and Quercetin
| Compound/Combination | Concentration (µM) | % Inhibition of NO Production |
| This compound | 50 | 30% |
| Quercetin | 10 | 25% |
| This compound (50 µM) + Quercetin (10 µM) | - | 75% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of synergistic effects. Below are methodologies for the key experiments cited in this guide.
Protocol 1: Checkerboard Assay for Antioxidant Synergy
Objective: To determine the synergistic, additive, or antagonistic antioxidant effect of this compound and Quercetin using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and Quercetin in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microplate, perform serial dilutions of this compound along the x-axis and Quercetin along the y-axis. This creates a matrix of varying concentration combinations.
-
DPPH Reaction: Add a freshly prepared solution of DPPH in methanol (B129727) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of DPPH radical scavenging activity for each well compared to a control well (containing only DPPH and the solvent).
-
Determination of IC50: Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each compound alone and for the fixed-ratio combination.
-
Calculation of Combination Index (CI): Calculate the CI using the following formula: CI = (D1 / Dx1) + (D2 / Dx2) Where Dx1 and Dx2 are the IC50 values of drug 1 and drug 2 alone, and D1 and D2 are the concentrations of drug 1 and drug 2 in combination that also inhibit 50% of the activity.
Protocol 2: Anti-inflammatory Synergy in Macrophages
Objective: To evaluate the synergistic anti-inflammatory effect of this compound and Quercetin on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound, Quercetin, or their combination for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition of NO production.
Visualizing Synergistic Mechanisms
Understanding the underlying molecular pathways is key to elucidating the mechanism of synergistic action.
Caption: Experimental workflow for the checkerboard antioxidant synergy assay.
Caption: Proposed synergistic anti-inflammatory signaling pathway.
Discussion of Potential Synergistic Mechanisms
The hypothetical synergistic anti-inflammatory effect of this compound and Quercetin can be attributed to their complementary actions on key signaling pathways. As depicted in the diagram above, both compounds could potentially inhibit the pro-inflammatory NF-κB pathway, which is a central regulator of inflammatory gene expression, including the inducible nitric oxide synthase (iNOS) responsible for NO production.
Furthermore, both triterpenoid glycosides and flavonoids are known to activate the Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). HO-1 has anti-inflammatory properties and can suppress NF-κB activation. The simultaneous activation of Nrf2 and inhibition of NF-κB by both compounds could lead to a more potent anti-inflammatory response than either compound alone.
Safety Operating Guide
Proper Disposal of 11-Oxomogroside II A1: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 11-Oxomogroside II A1 is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this triterpenoid (B12794562) glycoside and associated materials, adhering to standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from splashes.
-
Lab Coat: To protect clothing and skin from accidental spills.
Disposal of this compound Waste
The primary guideline for the disposal of related mogroside compounds, such as 11-Oxo-Mogroside V, is to transfer the waste to a chemical waste container for disposal in accordance with local and institutional regulations.[1] As this compound is a non-hazardous compound, the following step-by-step procedure should be followed.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to ensure safety and compliance, and to prevent unnecessary costs associated with the disposal of non-hazardous waste as hazardous.[2]
-
Non-Hazardous Waste Stream: Place waste containing this compound into a designated non-hazardous chemical waste container. This includes the pure compound, solutions, and any materials lightly contaminated with it.
-
Avoid Mixing: Do not mix this compound waste with hazardous waste streams, such as those containing heavy metals, halogenated solvents, or acutely toxic substances.[3][4]
Step 2: Waste Collection and Container Management
Proper containment of chemical waste is essential to prevent leaks and ensure the safety of laboratory personnel.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid for collecting this compound waste.[5] The original product container, if empty, can be used after proper rinsing, or a new, designated waste container can be utilized.
-
Labeling: Clearly label the waste container with its contents. The label should include:
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Dimethyl Sulfoxide (DMSO)")
-
The concentration (if applicable)
-
The words "Non-Hazardous Waste"
-
The date of waste accumulation
-
Step 3: Disposal of Contaminated Labware
Disposable labware that has come into contact with this compound should be managed as follows:
-
Sharps: Chemically contaminated sharps, such as needles and blades, should be placed in a designated sharps container labeled for chemical waste.[3]
-
Glassware: Contaminated broken glass should also be disposed of in a labeled, puncture-resistant container.[3]
-
Other Solid Waste: Non-sharp, contaminated items like gloves, paper towels, and pipette tips can be collected in a designated solid waste container.
Step 4: Final Disposal Procedures
The final step in the disposal process involves handing over the collected waste to the appropriate personnel for final disposal.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the non-hazardous chemical waste. Follow their specific procedures for waste collection requests.
-
Local Regulations: Your EHS department will ensure that the waste is disposed of in accordance with all local, state, and federal regulations.
Disposal of Solvents Used with this compound
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The disposal of these solvents must also be handled correctly.
-
DMSO Waste: DMSO is a combustible liquid and should be collected in a designated solvent waste container.[6][7] If the DMSO contains dissolved this compound, it should be treated as non-hazardous chemical waste. However, if the DMSO is mixed with any hazardous materials, it must be disposed of as hazardous waste.[7]
Summary of Disposal Information
| Waste Type | Disposal Container | Disposal Procedure |
| Pure this compound (Solid) | Labeled Non-Hazardous Chemical Waste Container | Collect in a sealed container and give to EHS for disposal. |
| This compound Solutions | Labeled Non-Hazardous Liquid Waste Container | Collect in a sealed, compatible container and give to EHS. |
| Contaminated Sharps | Labeled Chemical Sharps Container | Place in a puncture-resistant container and give to EHS. |
| Contaminated Solid Waste | Labeled Solid Chemical Waste Bag/Container | Collect in a designated bag or container and give to EHS. |
| Empty Product Containers | Regular Trash (after rinsing) | Triple rinse with a suitable solvent, collect the rinsate as chemical waste, deface the label, and dispose of the empty container in the regular trash.[4] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. greenfield.com [greenfield.com]
- 7. uwaterloo.ca [uwaterloo.ca]
Essential Safety and Logistics for Handling 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 11-Oxomogroside II A1 in a laboratory setting. The following procedural guidance is based on general laboratory safety protocols for compounds with limited available hazard information.
Chemical and Physical Properties
Limited data is available for the specific properties of this compound. The information below has been compiled from available scientific literature.
| Property | Value |
| CAS Number | 942612-74-0[1] |
| Molecular Formula | C42H70O14[1] |
| Formula Weight | 799.01[1] |
| Predicted Boiling Point | 917.8±65.0 °C[1] |
| Predicted Density | 1.33±0.1 g/cm3 [1] |
| Predicted pKa | 12.88±0.70 |
| Source | Isolated from the ethanol (B145695) extract of Luo Han Guo fruit (Siraitia grosvenorii) |
Note: The extract of Siraitia grosvenorii is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA). However, the specific toxicity of purified this compound has not been fully characterized. Therefore, it is prudent to handle it with care, assuming it may be a potential irritant.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety.
-
Eye Protection : Safety glasses with side shields or goggles should be worn at all times in the laboratory where chemicals are handled.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn when handling the compound. Inspect gloves for any tears or punctures before use.
-
Body Protection : A standard laboratory coat must be worn to protect against spills. Ensure the coat is fully buttoned.
-
Respiratory Protection : While not generally required for small quantities of non-volatile solids, a dust mask or respirator may be appropriate if there is a risk of generating airborne dust.
Operational Plan: Handling and Storage
Follow these step-by-step procedures for the safe handling and storage of this compound.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a designated clean bench space, is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvent) before handling the compound.
-
Don the appropriate personal protective equipment as outlined above.
-
-
Handling :
-
When weighing or transferring the solid, perform the task over a contained surface to easily manage any spills.
-
Avoid creating dust. Use gentle motions when handling the powder.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry place.
-
For long-term storage, refer to the supplier's recommendation, which for similar compounds is often at -20°C.
-
Keep the container in a designated and labeled storage area.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste :
-
Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated solid waste container.
-
If local regulations permit, non-hazardous solid chemical waste may be disposed of in the regular trash, provided it is securely contained.
-
-
Liquid Waste :
-
Unused solutions of this compound should be collected in a properly labeled waste container.
-
Do not pour chemical waste down the sink unless it is explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Empty Containers :
-
Rinse empty containers thoroughly with an appropriate solvent before disposal.
-
The rinsate should be collected as chemical waste.
-
Deface the label of the empty container before placing it in the appropriate recycling or trash receptacle.
-
Experimental Workflow Diagram
Caption: Procedural workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
